molecular formula C5H9BrO B2677477 2-Bromo-3-methylbut-3-en-1-ol CAS No. 99806-26-5

2-Bromo-3-methylbut-3-en-1-ol

Cat. No.: B2677477
CAS No.: 99806-26-5
M. Wt: 165.03
InChI Key: QCSFJBXMSHFOGX-UHFFFAOYSA-N
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Description

2-Bromo-3-methylbut-3-en-1-ol is a useful research compound. Its molecular formula is C5H9BrO and its molecular weight is 165.03. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-3-methylbut-3-en-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-methylbut-3-en-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-3-methylbut-3-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO/c1-4(2)5(6)3-7/h5,7H,1,3H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCSFJBXMSHFOGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-Bromo-3-methylbut-3-en-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive analysis of the physical and chemical characteristics of 2-Bromo-3-methylbut-3-en-1-ol (CAS No: 99806-26-5). As a bifunctional molecule featuring both a reactive allylic bromide and a primary alcohol, this compound serves as a valuable intermediate in advanced organic synthesis.[1] Its utility is particularly noted in the construction of complex molecular frameworks relevant to medicinal chemistry and materials science. This document consolidates computed physicochemical data, predicted spectroscopic signatures, key reactivity profiles, and standardized protocols for its handling and analysis, offering a critical resource for researchers, chemists, and professionals in drug development.

Molecular Structure and Identification

2-Bromo-3-methylbut-3-en-1-ol is a brominated unsaturated alcohol characterized by a but-3-ene backbone with a bromine atom at the second position, a methyl group at the third, and a primary hydroxyl group at the first position.[1] This specific arrangement of functional groups dictates its reactivity and physical behavior.

Caption: 2D Chemical Structure of 2-Bromo-3-methylbut-3-en-1-ol.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name 2-bromo-3-methylbut-3-en-1-ol[2]
CAS Number 99806-26-5[2][3][4]
Molecular Formula C₅H₉BrO[1][2][3][4]
Molecular Weight 165.03 g/mol [1][2][3]
Canonical SMILES CC(=C)C(CO)Br[2][3]
InChIKey QCSFJBXMSHFOGX-UHFFFAOYSA-N[2]

Physicochemical Properties

The physical properties of 2-Bromo-3-methylbut-3-en-1-ol are primarily derived from computational models due to a lack of extensive experimental data in publicly available literature. These properties are crucial for predicting its behavior in various solvents, its potential for crossing biological membranes, and for designing appropriate reaction and purification conditions.

Table 2: Physical and Chemical Properties

PropertyValueMethodSource
Appearance Liquid---[1]
Molecular Weight 165.03 g/mol Mass Spectrometry[2]
XLogP3 (LogP) 1.6Computed[2]
Topological Polar Surface Area (TPSA) 20.2 ŲComputed[2][3]
Hydrogen Bond Donors 1Computed[3]
Hydrogen Bond Acceptors 1Computed[3]
Rotatable Bonds 2Computed[3]
Boiling Point Data not availableExperimental---
Density Data not availableExperimental---
Solubility Data not availableExperimental---

Expert Analysis: The presence of the hydroxyl group imparts a polar character to the molecule, as indicated by the Topological Polar Surface Area (TPSA) of 20.2 Ų.[2][3] This suggests potential solubility in polar organic solvents like ethanol and acetone. The computed LogP value of 1.6 indicates a moderate degree of lipophilicity, suggesting it will partition between aqueous and organic phases.[2] The lack of experimental boiling point and density data is a notable gap; for procedural design, it is advisable to use data from structurally similar compounds, such as other C5 brominated alcohols, as a preliminary estimate, followed by careful experimental determination.

Predicted Spectroscopic Profile

While public spectral databases lack experimental data for this specific compound, its structure allows for a robust prediction of its spectroscopic characteristics.[5] This predictive analysis is an indispensable tool for researchers aiming to confirm the identity and purity of synthesized material.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton spectrum is expected to show distinct signals corresponding to the different proton environments. The vinyl protons (=CH₂) will appear as singlets in the downfield region (~5.2-5.4 ppm). The proton on the bromine-bearing carbon (-CHBr) will likely be a multiplet around 4.0-4.2 ppm, coupled to the adjacent methylene protons. The methylene protons (-CH₂OH) would also be in a similar region, potentially overlapping, while the methyl protons (-CH₃) would appear as a singlet further upfield (~1.8 ppm). The hydroxyl proton (-OH) will present as a broad singlet with a variable chemical shift.

  • ¹³C NMR: Five unique carbon signals are predicted.[5] The olefinic carbons will be the most downfield (~115-145 ppm), followed by the carbon bearing the hydroxyl group (~70-75 ppm), the carbon bearing the bromine atom (~50-60 ppm), and finally the methyl carbon upfield (~20-25 ppm).

3.2 Infrared (IR) Spectroscopy

The IR spectrum provides clear confirmation of the key functional groups. A strong, broad absorption band is expected in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretch of the alcohol. A sharp peak around 1650 cm⁻¹ will correspond to the C=C double bond stretch. The C-O stretching vibration will appear in the 1050-1150 cm⁻¹ range, and the C-Br stretch will be found in the fingerprint region, typically between 500-650 cm⁻¹.[6][7]

3.3 Mass Spectrometry (MS)

Mass spectrometry will reveal the molecular weight and isotopic distribution. The most telling feature will be the molecular ion peak (M⁺). Due to the near-equal natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br), the mass spectrum will exhibit two peaks of almost equal intensity at m/z 164 and 166.[5][7] Common fragmentation patterns would include the loss of a bromine radical (M-Br)⁺ and the loss of water (M-H₂O)⁺.

Synthesis and Reactivity Profile

4.1 Synthetic Pathway

A common and direct route to synthesize 2-Bromo-3-methylbut-3-en-1-ol involves the electrophilic addition of hydrobromic acid (HBr) to its precursor, 3-methylbut-3-en-1-ol.[1] The reaction proceeds via the protonation of the double bond to form a stable tertiary carbocation, which is then attacked by the bromide ion.

Synthesis_Pathway Reactant 3-methylbut-3-en-1-ol Reagent + HBr Reactant->Reagent Product 2-Bromo-3-methylbut-3-en-1-ol Reagent->Product

Caption: Synthesis of 2-Bromo-3-methylbut-3-en-1-ol via electrophilic addition.

4.2 Key Reaction Mechanisms

The compound's utility stems from its two primary reactive sites:

  • Nucleophilic Substitution: The allylic bromine is a good leaving group, making the C2 position susceptible to attack by a wide range of nucleophiles (e.g., amines, hydroxides, cyanides). These reactions typically proceed through an SN1 or SN2 mechanism, often involving a stable allylic carbocation intermediate.[1]

  • Oxidation: The primary alcohol can be oxidized to form the corresponding aldehyde (2-bromo-3-methylbut-3-enal) or carboxylic acid using standard oxidizing agents.

Experimental Protocols

5.1 Protocol for Spectroscopic Characterization

This protocol provides a self-validating workflow for confirming the identity and purity of 2-Bromo-3-methylbut-3-en-1-ol.

Spectroscopic_Workflow A Sample Preparation (5-10 mg in 0.7 mL CDCl₃) B ¹H & ¹³C NMR Acquisition (400 MHz Spectrometer) A->B C IR Spectroscopy (Neat liquid on NaCl plates) A->C D GC-MS Analysis (Electron Ionization) A->D E Data Analysis & Structure Confirmation B->E C->E D->E

Caption: Workflow for comprehensive spectroscopic analysis.

Methodology:

  • Sample Preparation (NMR): Dissolve 5-10 mg of the purified liquid in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[6]

  • NMR Spectroscopy:

    • ¹H NMR: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a standard pulse program with a 30° pulse angle and a relaxation delay of 1-2 seconds. Co-add 16-32 scans to achieve an adequate signal-to-noise ratio.[6]

    • ¹³C NMR: On the same instrument, acquire a proton-decoupled ¹³C spectrum. Use a 45° pulse angle and a relaxation delay of 2 seconds. A higher number of scans (≥1024) will be necessary to obtain a clear spectrum.[6]

  • Infrared (IR) Spectroscopy:

    • Place one drop of the neat liquid sample between two salt (NaCl or KBr) plates to create a thin film.

    • Record the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹. Perform a background scan with empty plates and subtract it from the sample spectrum to eliminate atmospheric (CO₂, H₂O) interference.[6]

  • Mass Spectrometry (MS):

    • Introduce the sample via Gas Chromatography (GC-MS) for simultaneous separation and analysis.

    • Use a standard electron ionization (EI) source at 70 eV. Scan a mass range of m/z 40-300 to detect the molecular ion and key fragments.

  • Data Validation: Compare the acquired spectra against the predicted data outlined in Section 3.0. The presence of the characteristic O-H and C=C IR bands, the correct number of signals and splitting patterns in NMR, and the Br isotopic pattern in MS provides strong validation of the compound's structure.

Safety, Handling, and Storage

As with all bromo-organic compounds, 2-Bromo-3-methylbut-3-en-1-ol should be handled with care.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[8][9]

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[8][9] Avoid contact with skin and eyes.[8] Keep away from heat, sparks, and open flames.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[8]

  • Storage: Store the compound in a tightly sealed container in a dry, cool (2-8°C), and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][10]

Applications and Future Outlook

2-Bromo-3-methylbut-3-en-1-ol is a versatile building block with significant potential in several areas of chemical research:

  • Organic Synthesis: It serves as a key intermediate for introducing the isoprene-like C5 unit into larger molecules, which is a common motif in natural products like terpenoids.[1][11]

  • Medicinal Chemistry: The compound is a precursor for synthesizing novel, biologically active molecules.[1] Derivatives of similar brominated compounds have demonstrated significant antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus, suggesting this scaffold is a promising starting point for developing new therapeutic agents.[1]

  • Enzyme Studies: Its structure makes it a useful substrate for investigating enzyme-catalyzed reactions, particularly those involving halogenated compounds, thereby aiding in the exploration of metabolic pathways.[1]

The continued exploration of this reagent's reactivity will undoubtedly unlock new synthetic methodologies and contribute to the development of novel compounds with valuable applications.

References

  • 2-Bromo-3-methylbut-3-en-1-ol | 99806-26-5 | Benchchem. (URL: )
  • 2-Bromo-3-methylbut-3-en-1-ol - PubChem. (URL: [Link])

  • 2-Bromo-3-methylbutan-1-ol | C5H11BrO | CID 13200692 - PubChem. (URL: [Link])

  • 2-Bromo-3-methylpentan-1-ol | C6H13BrO | CID 21248502 - PubChem. (URL: [Link])

  • 2-bromo-3-methylbut-3-en-1-ol | CAS 99806-26-5 | AMERICAN ELEMENTS ®. (URL: [Link])

  • 2-Bromo-3-methylbutan-1-ol - LookChem. (URL: [Link])

  • SAFETY DATA SHEET - SigmaAldrich.cn. (URL: [Link])

  • 2-Bromo-3-methylbut-2-en-1-ol - SpectraBase. (URL: [Link])

  • Preparation of optically active 2-bromo-3-methylbutane from 3-methylbutan-2-ol without rearrangement - Journal of the Chemical Society C: Organic (RSC Publishing). (URL: [Link])

  • Reasonable mechanism for conversion of 2-methylbut-3-en-2-ol to 1-Bromo-3-methylbut-2-ene. (URL: [Link])

  • Synthesis of Methyl 3-Bromomethylbut-3-enoate and Its Reactions with Aldehydes and Tributylchlorostannane in the Presence of Zinc - ResearchGate. (URL: [Link])

  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis | Chemical Reviews. (URL: [Link])

  • Determined Mechanism for the Formation of 2-bromo-3-methylbutane - Carroll Collected. (URL: [Link])

  • 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile - PubChem. (URL: [Link])

  • Solved (10 points) When 2-bromo-3-methylbutane is gently | Chegg.com. (URL: [Link])

  • 2-Bromo-3-methylbutane | C5H11Br | CID 529978 - PubChem. (URL: [Link])

  • Organic analysis - mass spectrometry and infrared spectroscopy (3.3.6) — AQA A Level Chemistry Study Notes - Medify. (URL: [Link])

  • 2-Bromo-3-methylbutane - the NIST WebBook. (URL: [Link])

Sources

Structural Elucidation of 2-Bromo-3-methylbut-3-en-1-ol: A Comprehensive Analytical Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The unambiguous structural elucidation of highly functionalized small molecules is a critical bottleneck in organic synthesis and drug development. 2-Bromo-3-methylbut-3-en-1-ol (CAS 99806-26-5) is a versatile allylic bromohydrin building block characterized by orthogonal reactive sites: a primary alcohol, a secondary allylic bromide, and a 1,1-disubstituted terminal alkene [1]. Because its synthesis can often yield regioisomers (such as 1-bromo-2-methylbut-3-en-2-ol), relying solely on 1D Nuclear Magnetic Resonance (NMR) is insufficient.

This whitepaper provides an authoritative, step-by-step technical guide to elucidating the exact connectivity and stereochemical environment of 2-bromo-3-methylbut-3-en-1-ol. By employing a self-validating system of High-Resolution Mass Spectrometry (HRMS), Infrared (IR) spectroscopy, and 2D NMR techniques, researchers can definitively map the carbon-hydrogen framework across NMR-silent quaternary centers [2].

Strategic Workflow for Structure Elucidation

The elucidation of halogenated allylic alcohols requires a multi-modal approach. Mass spectrometry establishes the elemental formula and isotopic signature, IR identifies the functional groups, and NMR maps the exact atomic connectivity.

Workflow N1 Sample Prep (High Purity) N2 HRMS & FTIR (Composition/FG) N1->N2 N3 1D NMR (1H, 13C) N2->N3 N4 2D NMR (COSY, HSQC, HMBC) N3->N4 N5 Structure Validation N4->N5

Multi-modal analytical workflow for the definitive structural elucidation of halohydrins.

Step-by-Step Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols must be strictly adhered to. The causality behind these steps is rooted in minimizing signal degradation and preventing halogen-driven decomposition.

Protocol A: HRMS and FTIR Acquisition
  • Sample Preparation: Dissolve 1 mg of the analyte in LC-MS grade methanol.

  • HRMS Ionization: Utilize Electrospray Ionization (ESI) in positive mode. Causality: ESI is a soft ionization technique that prevents the premature homolytic cleavage of the labile C-Br bond, allowing the observation of the molecular ion adduct [M+Na]⁺.

  • FTIR Analysis: Apply the neat liquid directly onto a Diamond Attenuated Total Reflectance (ATR) crystal. Acquire 32 scans from 4000 to 400 cm⁻¹.

Protocol B: NMR Spectroscopy Acquisition
  • Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ lacks exchangeable protons, ensuring the hydroxyl (-OH) signal remains visible, though broadened by hydrogen bonding [3].

  • Instrument Calibration: Tune and match the probe on a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium frequency of CDCl₃ and shim to achieve a line width of < 1 Hz for the TMS signal.

  • 1D Acquisition:

    • ¹H NMR: 16 scans, 2s relaxation delay, 30° pulse angle.

    • ¹³C{¹H} NMR: 512 scans, 2s relaxation delay, broadband proton decoupling.

  • 2D Acquisition: Acquire gradient-selected COSY, HSQC, and HMBC spectra. Causality: Gradient selection suppresses artifacts and solvent noise, which is critical for observing weak long-range carbon-proton couplings (²J, ³J) in the HMBC.

Data Presentation and Interpretation

Mass Spectrometry and Infrared Profiling

The presence of bromine is immediately diagnosed in the HRMS data by a distinct 1:1 isotopic doublet separated by 2 mass units (⁷⁹Br and ⁸¹Br) [4].

Table 1: HRMS and ATR-FTIR Diagnostic Signatures

Analytical MethodObserved SignalAssignment / Structural Implication
HRMS (ESI+) m/z 186.9730, 188.9710[M+Na]⁺ adduct for C₅H₉⁷⁹BrO and C₅H₉⁸¹BrO (1:1 ratio).
FTIR (ATR) ~3350 cm⁻¹ (broad, strong)O-H stretching (primary alcohol).
FTIR (ATR) ~1650 cm⁻¹ (weak)C=C stretching (terminal alkene).
FTIR (ATR) ~620 cm⁻¹ (sharp)C-Br stretching.
NMR Spectroscopic Mapping

The core challenge in this elucidation is bridging the isolated spin systems. The ¹H NMR shows a deshielded methine proton (H2) and a diastereotopic methylene group (H1). However, because the C3 carbon is quaternary (bearing no protons), 1D ¹H and COSY data alone cannot prove that the methyl group and the alkene are attached to C3.

Table 2: ¹H (400 MHz), ¹³C (100 MHz) NMR Data and 2D Correlations in CDCl₃

Position¹³C δ (ppm)¹H δ (ppm), Multiplicity, J (Hz)COSY (¹H-¹H)HMBC (¹H → ¹³C)
1 (-CH₂OH) 65.03.85 (dd, J = 11.5, 5.0), 2HH2, OHC2, C3
2 (-CHBr-) 58.54.60 (t, J = 5.0), 1HH1C1, C3, C4, C5
3 (C=C) 142.0---
4 (=CH₂) 115.55.05 (s, 1H), 5.15 (s, 1H)-C2, C3, C5
5 (-CH₃) 19.01.85 (s, 3H)-C2, C3, C4
-OH -2.20 (br s, 1H)H1C1

Self-Validating Structural Logic (HMBC)

To definitively rule out the regioisomer 1-bromo-2-methylbut-3-en-2-ol, we must rely on Heteronuclear Multiple Bond Correlation (HMBC). HMBC visualizes couplings across two (²J) or three (³J) bonds.

In our target molecule, the methyl protons (H5) show strong ³J HMBC correlations to the alkene carbon (C4) and the bromine-bearing carbon (C2), as well as a ²J correlation to the quaternary carbon (C3). If the molecule were the tertiary alcohol isomer, the methyl group would correlate to an oxygen-bearing quaternary carbon (~75 ppm) rather than an alkene quaternary carbon (142.0 ppm). This closed-loop logic makes the protocol self-validating.

HMBC H_Me H5 (Methyl) δ 1.85 C2 C2 (CH-Br) δ 58.5 H_Me->C2 3J C3 C3 (Quaternary) δ 142.0 H_Me->C3 2J C4 C4 (Alkene) δ 115.5 H_Me->C4 3J H_C1 H1 (Methylene) δ 3.85 H_C1->C2 2J H_C1->C3 3J

Key HMBC vectors bridging the quaternary center, validating the 2-bromo-3-methylbut-3-en-1-ol skeleton.
Causality of Chemical Shifts
  • Deshielding at C2 (58.5 ppm): The carbon is directly bonded to the highly electronegative bromine atom. The adjacent sp² hybridized C3 further withdraws electron density via inductive effects, shifting the H2 proton to a highly deshielded 4.60 ppm.

  • Diastereotopicity at C1: Because C2 is a chiral center, the two protons on C1 are in distinct magnetic environments (diastereotopic). They couple with each other (geminal coupling, ²J ~ 11.5 Hz) and with the adjacent H2 proton (vicinal coupling, ³J ~ 5.0 Hz), resulting in a doublet of doublets (dd) rather than a simple triplet.

Conclusion

The structural elucidation of 2-bromo-3-methylbut-3-en-1-ol demonstrates the necessity of combining isotopic mass signatures with advanced 2D NMR techniques. By leveraging HMBC to cross the NMR-silent quaternary C3 carbon, researchers can unambiguously define the regiochemistry of the bromohydrin, ensuring absolute confidence in this critical synthetic building block.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13415304, 2-Bromo-3-methylbut-3-en-1-ol." PubChem,[Link].

  • Andersh, Brad, et al. "Regioselectivity in Organic Synthesis: Preparation of the Bromohydrin of alpha-Methylstyrene." Journal of Chemical Education, 2008.[Link].

  • Glen, R. C., et al. "Ring–chain tautomerism 'frozen-out' by crystal packing forces: 13C n.m.r. spectroscopy and the remarkable crystal structure of the bromohydrin." RSC Publishing,[Link].

Comprehensive Technical Guide on 2-Bromo-3-methylbut-3-en-1-ol (CAS 99806-26-5): Synthesis, Reactivity, and Applications in Advanced Organic Frameworks

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced organic synthesis, bifunctional halohydrins serve as indispensable building blocks for the construction of complex molecular architectures. 2-Bromo-3-methylbut-3-en-1-ol (CAS 99806-26-5) is a highly versatile, brominated unsaturated alcohol characterized by a primary hydroxyl group, an allylic secondary bromide, and a terminal 1,1-disubstituted alkene[1][2]. This unique triad of functional groups allows it to participate in a wide array of orthogonal reactions, making it a critical synthon in medicinal chemistry, particularly for the synthesis of steroidal frameworks, bioactive heterocycles, and complex pyran derivatives[1][3].

This whitepaper provides an in-depth mechanistic analysis of 2-bromo-3-methylbut-3-en-1-ol, detailing its physicochemical profile, synthetic pathways, and self-validating experimental protocols designed for researchers and drug development professionals.

Physicochemical Profiling & Structural Elucidation

Understanding the physical and structural properties of 2-bromo-3-methylbut-3-en-1-ol is paramount for predicting its behavior in various solvent systems and its reactivity profile during complex cascade reactions. The molecule's structure ( CH2​=C(CH3​)−CH(Br)−CH2​OH ) imparts both hydrogen-bonding capabilities and significant electrophilicity at the C2 position[2][3].

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Significance
CAS Number 99806-26-5Unique identifier for regulatory and procurement tracking[4].
Molecular Formula C5​H9​BrO Defines the stoichiometric baseline for synthesis[2].
Molecular Weight 165.03 g/mol Critical for precise molarity calculations in micro-scale reactions[2].
Boiling Point 74–76 °C (at 10 Torr)Indicates volatility under reduced pressure; requires careful distillation to prevent thermal degradation[3].
Density ~1.4417 g/cm³High density typical of brominated organics; dictates phase separation behavior during aqueous workups[3].
LogP (XLogP3) 1.6Moderate lipophilicity, ensuring solubility in standard organic solvents (e.g., DCM, THF) while retaining compatibility with biphasic systems[2][3].
Topological Polar Surface Area 20.2 ŲDriven entirely by the primary hydroxyl group; influences interaction with polar stationary phases during chromatography[2][3].

Mechanistic Reactivity and Synthetic Pathways

The synthetic utility of 2-bromo-3-methylbut-3-en-1-ol stems from its capacity to undergo divergent transformations without requiring extensive protecting-group chemistry.

Reactivity Core 2-Bromo-3-methylbut-3-en-1-ol (Bifunctional Synthon) Subst Allylic Substitution (SN2/SN2' Pathways) Core->Subst Nucleophiles (Amines, Thiols) Ox Alcohol Oxidation (CrO3, Swern, etc.) Core->Ox Oxidants Pyran Zn-Mediated Cyclization (Barbier-Prins Cascade) Core->Pyran Zn, HCl, Aldehydes

Fig 1. Divergent synthetic pathways leveraging the bifunctional nature of 2-bromo-3-methylbut-3-en-1-ol.

Synthesis of the Core Synthon

The most efficient and regioselective method for synthesizing 2-bromo-3-methylbut-3-en-1-ol is the acid-catalyzed ring-opening of isopropenyloxirane (2-(1-methylethenyl)oxirane)[3][5].

Synthesis A Isopropenyloxirane (2-(1-methylethenyl)oxirane) B HBr / KBr Benzene Solvent, 2.0 h A->B C Protonation & Regioselective Nucleophilic Attack at C2 B->C D 2-Bromo-3-methylbut-3-en-1-ol (Yield: 60%) C->D

Fig 2. Regioselective synthesis of 2-bromo-3-methylbut-3-en-1-ol via epoxide ring-opening.

Mechanistic Causality: The addition of potassium bromide (KBr) alongside hydrobromic acid (HBr) serves a critical thermodynamic and kinetic purpose[3][6]. While HBr protonates the epoxide oxygen to increase its leaving group ability, the supplemental KBr drastically increases the concentration of the bromide nucleophile. Under these acidic conditions, the oxirane ring-opening proceeds via an SN​1 -like transition state. The carbon adjacent to the isopropenyl group (C2) bears more partial positive charge due to allylic resonance stabilization, directing the bromide attack regioselectively to C2 rather than the terminal C1. This ensures the formation of the secondary bromide rather than the primary bromide[5].

Downstream Application: Synthesis of 3,6-dihydro-2H-pyrans

A highly specialized application of this compound is its use in the regiospecific synthesis of 2-substituted 4-methyl-3,6-dihydro-2H-pyrans[3][6]. By reacting 2-bromo-3-methylbut-3-en-1-ol with aldehydes in the presence of zinc and hydrochloric acid, researchers can construct complex oxygen heterocycles[3]. The reaction operates via a one-pot Barbier-type allylation followed by a Prins-type cyclization[6].

Experimental Methodologies (Self-Validating Protocols)

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes specific observational checkpoints to confirm reaction progression.

Protocol A: Regioselective Synthesis of 2-Bromo-3-methylbut-3-en-1-ol

Reference Standard: Gevorkyan et al. (1985)[5]

Reagents:

  • Isopropenyloxirane (1.0 equiv)

  • Hydrobromic Acid (48% aqueous, 1.2 equiv)

  • Potassium Bromide (1.5 equiv)

  • Benzene (Solvent, 0.5 M) (Note: Toluene may be substituted for lower toxicity)

Step-by-Step Workflow:

  • Preparation: Suspend KBr in benzene in a flame-dried, round-bottom flask equipped with a magnetic stirrer. Cool the suspension to 0 °C using an ice-water bath.

  • Activation: Dropwise add 48% HBr over 15 minutes. Causality: Slow addition prevents uncontrolled exothermic spikes that could lead to polymerization of the terminal alkene.

  • Substrate Addition: Introduce isopropenyloxirane dropwise. Maintain the temperature at 0–5 °C.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2.0 hours[3][6].

  • Validation Checkpoint (TLC): Monitor via TLC (Hexanes:EtOAc 8:2). The disappearance of the epoxide spot (visualized with KMnO4​ stain) and the appearance of a lower-Rf spot indicates successful ring-opening.

  • Workup: Quench with saturated aqueous NaHCO3​ until pH is neutral. Extract the aqueous layer with diethyl ether (3x). Wash combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via vacuum distillation (74–76 °C at 10 Torr) to yield the pure product as a dense liquid (Yield: ~60%)[3].

Protocol B: Zinc-Mediated Barbier-Prins Cascade to Dihydropyrans

Reference Standard: Kazaryan et al. (1985)[6]

Reagents:

  • 2-Bromo-3-methylbut-3-en-1-ol (1.0 equiv)

  • Target Aldehyde (e.g., Benzaldehyde, 1.1 equiv)

  • Activated Zinc Dust (2.0 equiv)

  • Hydrochloric Acid (Catalytic)

  • Ethanol/Chloroform (1:1 v/v)

Step-by-Step Workflow:

  • Zinc Activation: Wash zinc dust sequentially with 1M HCl, water, ethanol, and ether, then dry under vacuum. Causality: Removing the native zinc oxide layer is critical for efficient electron transfer and formation of the organozinc intermediate.

  • Barbier Addition: Suspend activated zinc in the EtOH/CHCl3 solvent mixture. Add the aldehyde, followed by the slow addition of 2-bromo-3-methylbut-3-en-1-ol over 30 minutes.

  • Cyclization: Stir the mixture for 5.0 hours at room temperature[3]. The in-situ generated allylzinc attacks the aldehyde to form an intermediate diol, which immediately undergoes acid-catalyzed cyclization.

  • Validation Checkpoint (NMR): Take a crude reaction aliquot. The disappearance of the terminal alkene protons ( δ ~4.8-5.0 ppm) and the emergence of internal alkene protons ( δ ~5.4 ppm) confirms the cyclization and double-bond migration inherent to the Prins mechanism.

  • Workup: Filter the mixture through a Celite pad to remove zinc salts. Wash the filtrate with water, extract with DCM, dry, and concentrate. Purify via column chromatography.

Safety, Handling, and Storage

As an allylic bromide, 2-bromo-3-methylbut-3-en-1-ol is a potent alkylating agent and a suspected lachrymator.

  • Storage: Must be stored in a tightly sealed container at 2–8 °C, protected from light and moisture, to prevent spontaneous hydrolysis or polymerization[7].

  • PPE: Handling requires standard high-level PPE: flame-retardant lab coat, nitrile gloves (double-gloving recommended due to the high density and permeability of brominated liquids), and safety goggles. All manipulations must be performed in a certified fume hood.

References

  • Gevorkyan, A. A., Kazaryan, P. I., & Avakyan, S. V. (1985). Synthesis and some reactions of isopropenyloxirane. Chemistry of Heterocyclic Compounds, 21(4), 450-457.[Link]

  • Kazaryan, P. I., Avakyan, O. V., Avakyan, S. V., & Gevorkyan, A. A. (1985). Regiospecific synthesis of 2-substituted 4-methyl-3,6-dihydro-2H-pyrans. Chemistry of Heterocyclic Compounds, 21(9), 988-992.[Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 13415304, 2-Bromo-3-methylbut-3-en-1-ol. PubChem.[Link]

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An In-Depth Technical Guide to the NMR Spectral Analysis of 2-Bromo-3-methylbut-3-en-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-Bromo-3-methylbut-3-en-1-ol, a versatile brominated allylic alcohol intermediate in organic synthesis.[1] We will explore the theoretical underpinnings of its spectral features, including chemical shifts, spin-spin coupling, and multiplicity, and correlate them with the molecule's distinct structural motifs. Furthermore, this document details a robust, field-proven experimental protocol for sample preparation and data acquisition, designed to yield high-quality, reproducible NMR data. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural verification and characterization.

Molecular Structure and NMR Environments

The structure of 2-Bromo-3-methylbut-3-en-1-ol (C₅H₉BrO) contains several key functional groups: a primary alcohol, a secondary alkyl bromide, and a terminal alkene with a methyl substituent.[2][3] These features create a molecule with no internal symmetry, resulting in five unique carbon environments and five distinct proton environments (excluding the exchangeable hydroxyl proton).

The diagram below illustrates the molecular structure with IUPAC numbering for the carbon backbone and labels for the chemically non-equivalent proton environments, which will be referenced throughout this guide.

Figure 1: Molecular structure of 2-Bromo-3-methylbut-3-en-1-ol.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is predicted to show five distinct signals from the C-H protons, plus a variable signal from the O-H proton. The analysis of each signal provides specific information about its electronic environment and proximity to other protons.

  • Hydroxyl Proton (-OH): The signal for the hydroxyl proton is typically a broad singlet. Its chemical shift is highly variable (δ 0.5-5.0 ppm) and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding.[4] To definitively identify this peak, a "D₂O shake" can be performed; the addition of deuterium oxide results in H/D exchange, causing the -OH signal to disappear from the spectrum.[5]

  • Methylene Protons (Hₐ, Hₐ' at C1): These protons are adjacent to the electronegative oxygen atom, which deshields them, placing their signal in the δ 3.4-4.0 ppm range.[4] Because they are diastereotopic (due to the chiral center at C2), they are chemically non-equivalent. They will couple to each other (geminal coupling) and to the proton at C2 (vicinal coupling), resulting in two complex multiplets, often appearing as a doublet of doublets for each proton.

  • Methine Proton (Hₑ at C2): This proton is attached to the carbon bearing the bromine atom. The electronegativity of bromine shifts this signal downfield to the δ 2.5-4.0 ppm range.[6] It is coupled to the methylene protons at C1 and the vinylic protons at C4, leading to a complex multiplet.

  • Vinylic Protons (H𝒸, HᏧ at C4): These two protons are in an sp² hybridized environment and are deshielded, typically appearing in the δ 4.6-5.9 ppm range.[6][7] They are diastereotopic. H𝒸 and HᏧ will exhibit geminal coupling to each other (typically ²J = 0-5 Hz).[8] They will also show weak four-bond allylic coupling to the methyl protons (Hₑ) and the methine proton (Hₑ). This results in two distinct signals, likely appearing as complex multiplets or broad singlets.

  • Methyl Protons (Hₑ at C5): This methyl group is attached to an sp² carbon (allylic position), which places its signal around δ 1.7 ppm.[6] These three protons will show weak allylic coupling to the vinylic protons (H𝒸, HᏧ), likely resulting in a broadened singlet or a very finely split multiplet.

Summary of Predicted ¹H NMR Data
Proton LabelPositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Hₐ, Hₐ'-CH₂OH3.4 - 4.0Doublet of Doublets (each)2H
Hₑ-CHBr-2.5 - 4.0Multiplet1H
H𝒸, HᏧ=CH₂4.6 - 5.9Multiplet / Broad Singlet (each)2H
Hₑ-CH₃~1.7Broad Singlet / Multiplet3H
-OH-OH0.5 - 5.0 (variable)Broad Singlet1H

Predicted ¹³C NMR and DEPT Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will display five distinct signals, one for each unique carbon atom. The chemical shifts are primarily influenced by the hybridization of the carbon and the electronegativity of attached atoms.[9][10]

  • C1 (-CH₂OH): This sp³ carbon is attached to an electronegative oxygen, shifting its resonance downfield into the δ 55-80 ppm range.[4][11]

  • C2 (-CHBr-): This sp³ carbon is bonded to a bromine atom. While bromine is electronegative, the "heavy atom effect" can sometimes lead to less deshielding than chlorine. The signal is expected in the δ 45-60 ppm range.[11]

  • C3 (>C=): This is a quaternary sp² carbon, part of the double bond. Quaternary carbons in an alkene environment typically appear in the δ 125-150 ppm range. Due to the lack of an attached proton, its signal is often of lower intensity.[12]

  • C4 (=CH₂): This terminal sp² carbon of the alkene will resonate in the δ 105-150 ppm region, generally upfield from the substituted C3.[11]

  • C5 (-CH₃): This sp³ methyl carbon is in an allylic position, giving it a characteristic shift in the δ 10-30 ppm range.[11]

Distortionless Enhancement by Polarization Transfer (DEPT)

DEPT spectroscopy is a crucial set of experiments used to determine the number of hydrogens attached to each carbon.[13] By running DEPT-90 and DEPT-135 experiments, we can differentiate CH, CH₂, and CH₃ groups.[14][15]

  • DEPT-90: Only shows signals for CH (methine) carbons.

  • DEPT-135: Shows positive signals for CH and CH₃ carbons, and negative (inverted) signals for CH₂ carbons. Quaternary carbons do not appear in DEPT spectra.[16]

Summary of Predicted ¹³C and DEPT NMR Data
CarbonEnvironmentPredicted Chemical Shift (δ, ppm)DEPT-90 ResultDEPT-135 Result
C1-CH₂OH55 - 80No SignalNegative
C2-CHBr-45 - 60PositivePositive
C3>C=125 - 150No SignalNo Signal
C4=CH₂105 - 150No SignalNegative
C5-CH₃10 - 30No SignalPositive

Experimental Protocol for NMR Analysis

Achieving high-quality, interpretable NMR spectra is critically dependent on meticulous sample preparation and appropriate data acquisition parameters. The causality behind each step is to minimize sources of error, such as poor magnetic field homogeneity or low signal-to-noise, which can obscure spectral details.

Sample Preparation: A Self-Validating System
  • Material & Solvent Selection: Weigh approximately 10-25 mg of 2-Bromo-3-methylbut-3-en-1-ol for ¹H NMR, or a more concentrated sample (up to a saturated solution) for ¹³C NMR, into a clean, dry vial.[17][18] Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent dissolving power for a wide range of organic compounds and its convenient residual solvent peak at 7.26 ppm for chemical shift referencing.[19]

  • Homogenization and Filtration: Ensure the sample is completely dissolved. Any suspended particulate matter will disrupt the magnetic field homogeneity, leading to broadened spectral lines.[17][20] To prevent this, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[20][21] Cotton wool should be avoided as it can leach impurities into the solvent.[20]

  • Tube Capping and Cleaning: Cap the NMR tube to prevent solvent evaporation and contamination. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any grease or particulates before inserting it into the spectrometer.[18]

Data Acquisition Workflow

The following workflow outlines the logical progression of experiments for a comprehensive analysis. Standard parameters are suggested, but may require optimization based on the specific instrument and sample concentration.

cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve Sample (10-25 mg in 0.6 mL CDCl3) prep2 Filter into NMR Tube prep1->prep2 setup1 Insert Sample prep2->setup1 setup2 Lock & Shim setup1->setup2 acq1 1. ¹H Spectrum Acquisition setup2->acq1 acq2 2. ¹³C Spectrum Acquisition acq1->acq2 acq3 3. DEPT-135 & DEPT-90 acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Integration & Peak Picking proc2->proc3 proc4 Structural Assignment proc3->proc4

Figure 2: Standard workflow for NMR spectral analysis.

  • ¹H NMR Acquisition:

    • Number of Scans (NS): For a sample of this concentration, 8 to 16 scans are typically sufficient to achieve a good signal-to-noise ratio (S/N).[22]

    • Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate for qualitative analysis. For accurate integration, a longer delay (≥ 5 times the longest T1) is necessary.[23]

    • Acquisition Time (AQ): An acquisition time of 2-4 seconds will provide sufficient digital resolution to resolve fine coupling patterns.[24]

  • ¹³C and DEPT Acquisition:

    • Number of Scans (NS): Due to the low natural abundance of ¹³C (~1.1%), a significantly higher number of scans is required. For a moderately concentrated sample, 1024 scans or more may be needed to obtain a good spectrum in a reasonable time.[25]

    • Pulse Program: Utilize standard, pre-calibrated pulse programs for broadband-decoupled ¹³C, DEPT-90, and DEPT-135 experiments.

Conclusion

The comprehensive NMR analysis of 2-Bromo-3-methylbut-3-en-1-ol is a powerful demonstration of modern spectroscopy's ability to provide an unambiguous structural fingerprint. Through a logical combination of ¹H, ¹³C, and DEPT experiments, every proton and carbon environment can be identified and assigned. The predicted chemical shifts, multiplicities, and coupling constants provide a clear roadmap for interpreting the experimental data. By adhering to the rigorous sample preparation and data acquisition protocols outlined in this guide, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their subsequent scientific endeavors.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. [Link]

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  • Al-Masoudi, A. J., et al. (2020). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. ResearchGate. [Link]

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  • Schaefer, T., & Hruska, F. (1965). CORRELATION OF ETHYLENIC PROTON COUPLING CONSTANTS WITH THE ELECTRONEGATIVITY OF SUBSTITUENTS INTERPRETATION OF THE DEVIATIONS OF BROMO AND IODO SUBSTITUENTS. Canadian Science Publishing. [Link]

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Harnessing Allylic Carbocation Rearrangements: Mechanistic Control and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and drug development, the allylic carbocation is a pivotal reactive intermediate. Its resonance-stabilized structure not only facilitates rapid nucleophilic substitution but also introduces complex regiochemical challenges via allylic shifts (rearrangements). This technical guide provides a rigorous mechanistic analysis of allylic carbocation rearrangements, detailing the causality behind kinetic versus thermodynamic control, and outlines self-validating experimental protocols for directing regioselectivity in synthetic workflows.

Mechanistic Foundations: The Ambident Nature of Allylic Carbocations

When an allylic substrate (e.g., an allylic halide) undergoes heterolytic cleavage in a polar ionizing medium, it generates an allylic carbocation[1]. Unlike standard aliphatic carbocations, the positive charge in an allylic system is delocalized across a three-carbon π -system via resonance.

This delocalization creates an ambident electrophile. Consequently, nucleophilic attack can occur at two distinct sites:

  • α -carbon attack: Yields the unrearranged, normal substitution product (classic SN​1 pathway).

  • γ -carbon attack: Yields the rearranged product, accompanied by the migration of the carbon-carbon double bond (the SN​1′ pathway)[2].

The product distribution in these solvolysis reactions is rarely statistical; it is governed by steric hindrance at the respective carbon centers and the thermodynamic stability of the resulting alkene isomers[1].

MechanisticPathway Substrate Allylic Halide (Substrate) Carbocation Resonance-Stabilized Allylic Carbocation Substrate->Carbocation -X⁻ (Dissociation) Normal Direct Attack (SN1) Normal Product Carbocation->Normal Nucleophilic Attack at α-carbon Rearranged Conjugate Attack (SN1') Rearranged Product Carbocation->Rearranged Nucleophilic Attack at γ-carbon

Mechanistic divergence of allylic carbocations into SN1 and SN1' pathways.

Thermodynamic vs. Kinetic Control: A Self-Validating Paradigm

The regiochemical outcome of allylic rearrangements can be precisely directed by manipulating reaction conditions—specifically temperature and time. The hydrobromination of 1,3-butadiene serves as the classic, self-validating model for distinguishing kinetic from thermodynamic control[3].

  • Causality of the Kinetic Product (Low Temperature): At -80 °C, the reaction is irreversible. The bromide ion attacks the secondary carbon of the allylic carbocation faster than the primary carbon. This is due to the proximity of the nucleophile immediately following protonation (resulting in a lower activation energy, ΔG‡ ), leading predominantly to the 1,2-adduct (3-bromobut-1-ene)[4].

  • Causality of the Thermodynamic Product (High Temperature): At 40 °C, the reaction becomes reversible. The system equilibrates, allowing the initial kinetic product to revert to the carbocation intermediate and eventually form the most stable product. The 1,4-adduct (1-bromobut-2-ene) predominates because its internal, disubstituted double bond is thermodynamically more stable than the terminal, monosubstituted alkene of the 1,2-adduct[4].

Quantitative Product Distribution

The following table summarizes the substituent effects and product ratios under varying thermal regimes[3]:

Temperature (°C)Reaction Time1,2-Adduct (Kinetic)1,4-Adduct (Thermodynamic)Predominant Control
-80Short~80%~20%Kinetic
40Long (Equilibrium)~15%~85%Thermodynamic

Experimental Protocol: Probing Regioselectivity in Allylic Solvolysis

To empirically validate the kinetic and thermodynamic pathways, the following step-by-step methodology isolates temperature as the primary independent variable. This protocol ensures a self-validating system where the reversibility of the reaction can be tracked via analytical integration[3].

ProtocolWorkflow Step1 1. Reaction Setup 1,3-Butadiene in Hexane Step2 2. HBr Addition Stoichiometric, Stirring Step1->Step2 Split Temperature Control Step2->Split Kinetic 3a. Kinetic Control -80 °C, Short Time Split->Kinetic Low Temp (-80 °C) Thermo 3b. Thermodynamic Control 40 °C, Long Time Split->Thermo High Temp (40 °C) Workup 4. Workup & Analysis Neutralize, GC/NMR Kinetic->Workup Thermo->Workup

Experimental workflow for probing kinetic vs. thermodynamic control.

Step-by-Step Methodology:
  • Reaction Setup: Dissolve 1,3-butadiene in a non-polar, inert solvent (e.g., hexane) within a round-bottom flask. For kinetic control, submerge the flask in a dry ice/acetone bath to reach -80 °C. For thermodynamic control, utilize a controlled heating mantle set to 40 °C[3].

  • Reagent Addition: Slowly add a stoichiometric equivalent of anhydrous Hydrogen Bromide (HBr) to the solution under vigorous magnetic stirring to ensure homogenous electrophilic addition.

  • Temporal Control & Quenching:

    • Kinetic Pathway: Quench the reaction after a short duration (e.g., 15 minutes) using a cold neutralizing agent (like saturated NaHCO3​ ) to prevent equilibration.

    • Thermodynamic Pathway: Allow the reaction to stir for a prolonged duration (e.g., 4-6 hours) to ensure full thermodynamic equilibration before quenching[3].

  • Workup and Analysis: Separate the organic layer, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Determine the product ratio via Gas Chromatography (GC) or 1H NMR spectroscopy by integrating the distinct vinylic proton signals of the 1,2-adduct versus the 1,4-adduct[3].

Applications in Drug Development & Complex Synthesis

Understanding and controlling allylic carbocation rearrangements is a critical tool in pharmaceutical manufacturing and complex API synthesis.

  • Pharmacophore Construction via SN​2′ Reductions: In the total synthesis of the chemotherapeutic agent Taxol, an SN​2′ reduction is utilized to construct the C-ring. A hydride (from lithium aluminum hydride) attacks the allylic system, displacing a phosphonium salt leaving group and triggering an allylic shift. This precisely establishes an exocyclic double bond with strict stereocontrol[2].

  • Asymmetric C–H Functionalization: Modern catalytic methods leverage allylic shifts for stereoselective synthesis. The combined C–H functionalization/Cope rearrangement (CHCR) utilizes rhodium-stabilized vinylcarbenoids. The reaction initiates via a hydride transfer from an allylic C–H bond, generating a rhodium-bound allyl anion and an allyl cation. Rapid C–C bond formation between these intermediates yields highly diastereoselective products, serving as a powerful surrogate for classic Michael or Mukaiyama aldol reactions in drug discovery[5].

References

  • Title: A Researcher's Guide to Kinetic vs.
  • Title: 14.3: Kinetic vs.
  • Source: St.
  • Title: Allylic rearrangement Source: Wikipedia URL
  • Title: The Combined C–H Functionalization/Cope Rearrangement: Discovery and Applications in Organic Synthesis Source: ACS Publications URL

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Methodological & Application

Application Note: Regiocontrolled Synthesis of 2-Bromo-3-methylbut-3-en-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

2-Bromo-3-methylbut-3-en-1-ol (CAS 99806-26-5) is a highly versatile bifunctional building block utilized in the construction of complex steroidal frameworks, specialized monomers, and bioactive molecules[1],[2]. Featuring both a primary hydroxyl group and a vinylic/allylic bromide moiety on a branched alkene backbone[3], it offers orthogonal sites for synthetic modification. This application note details a robust, self-validating synthetic protocol designed for researchers and drug development professionals, prioritizing regiocontrol and scalability.

Retrosynthetic Analysis & Mechanistic Causality

The synthesis of 2-bromo-3-methylbut-3-en-1-ol presents a classic regiochemical challenge. As a Senior Application Scientist, selecting the correct pathway requires evaluating the causality behind each reagent's behavior:

  • Pathway A (Epoxide Opening): Literature describes the synthesis of this scaffold via the dehydrohalogenation of halohydrins to form isopropenyloxirane, followed by nucleophilic ring-opening[4]. While mechanistically elegant, synthesizing the volatile isopropenyloxirane intermediate is operationally tedious and prone to polymerization during scale-up.

  • Pathway B (Direct Allylic Bromination): Direct bromination of 3-methylbut-3-en-1-ol (isoprenol) using N-Bromosuccinimide (NBS) is often proposed for similar alkenols[5]. However, applying NBS directly to an unprotected primary alcohol frequently leads to oxidative side reactions (forming aldehydes) and poor regioselectivity due to competing radical abstraction at the C3 methyl group.

  • Pathway C (The Optimized TBS-Mediated Route): To ensure absolute regiocontrol, we present a 4-step sequence starting from the inexpensive 3-methylbut-2-en-1-ol (prenol).

Causality in Reagent Selection:

  • Protection (TBSCl): The primary alcohol must be protected as a tert-butyldimethylsilyl (TBS) ether. If left unprotected, the subsequent base-mediated elimination step would trigger an intramolecular S_N2 attack by the alkoxide onto the C2-bromide, yielding an unwanted epoxide rather than the target alkene.

  • Bromination (Br₂): Electrophilic addition of bromine across the prenyl double bond generates a predictable 2,3-dibromo intermediate.

  • Regioselective Elimination (KOtBu): Treatment of the 2,3-dibromo intermediate with a sterically hindered base (Potassium tert-butoxide) forces a Hofmann elimination. The bulky base abstracts a proton from the less hindered C4 methyl group rather than the C2 position, completely avoiding the Zaitsev product (2-bromo-3-methylbut-2-en-1-ol) and yielding the desired terminal alkene.

  • Deprotection (TBAF): Fluoride-mediated cleavage of the TBS group cleanly releases the target compound without disturbing the sensitive allylic bromide.

Mechanistic Workflow Visualization

SynthesisPathway Prenol Prenol (3-methylbut-2-en-1-ol) Protect Step 1: Protection TBSCl, Imidazole, DMF Prenol->Protect PrenylTBS Prenyl TBS Ether Protect->PrenylTBS Br2 Step 2: Bromination Br2, CH2Cl2, -78°C PrenylTBS->Br2 Dibromo 2,3-Dibromo-3-methylbutyl TBS ether Br2->Dibromo KOtBu Step 3: Hofmann Elimination KOtBu, THF, -78°C Dibromo->KOtBu Epoxide Side Reaction: Epoxide (If OH unprotected) Dibromo->Epoxide Base + Unprotected OH Zaitsev Side Reaction: Zaitsev Product (If small base used) Dibromo->Zaitsev Small Base (e.g., NaOMe) TargetTBS 2-Bromo-3-methylbut-3-en-1-yl TBS ether (Hofmann Product) KOtBu->TargetTBS Deprotect Step 4: Deprotection TBAF, THF, 0°C TargetTBS->Deprotect Target 2-Bromo-3-methylbut-3-en-1-ol (Target Compound) Deprotect->Target

Figure 1: TBS-mediated synthetic workflow for 2-Bromo-3-methylbut-3-en-1-ol.

Experimental Protocols (Step-by-Step)

Step 1: Synthesis of (3-Methylbut-2-en-1-yloxy)(tert-butyl)dimethylsilane

  • Charge a flame-dried round-bottom flask with 3-methylbut-2-en-1-ol (prenol, 1.0 equiv) and anhydrous DMF (0.5 M) under an argon atmosphere.

  • Add imidazole (2.0 equiv) and stir until fully dissolved. Cool the mixture to 0 °C using an ice bath.

  • Add TBSCl (1.1 equiv) portion-wise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The highly non-polar product spot (R_f ~ 0.8) should completely replace the starting material (R_f ~ 0.2).

  • Quench with distilled water, extract with diethyl ether (3 × 20 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 2: Synthesis of (2,3-Dibromo-3-methylbutoxy)(tert-butyl)dimethylsilane

  • Dissolve the crude TBS ether (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) and cool to -78 °C.

  • Dissolve Br₂ (1.05 equiv) in CH₂Cl₂ and add dropwise via an addition funnel over 30 minutes to prevent localized heating.

  • Self-Validation Check: The reaction is complete when a faint, persistent orange color remains in the flask, indicating a slight, unreacted excess of bromine.

  • Quench immediately with saturated aqueous Na₂S₂O₃ to neutralize excess Br₂. Extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate. Use the crude dibromide directly in the next step to avoid thermal degradation.

Step 3: Synthesis of (2-Bromo-3-methylbut-3-en-1-yloxy)(tert-butyl)dimethylsilane

  • Dissolve the 2,3-dibromo intermediate (1.0 equiv) in anhydrous THF (0.2 M) and cool strictly to -78 °C.

  • Add a 1.0 M solution of KOtBu in THF (1.2 equiv) dropwise.

  • Stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.

  • Causality Note: Maintaining a low temperature during the initial base addition is critical to maximize the kinetic Hofmann product and prevent nucleophilic attack by the tert-butoxide ion on the silicon center.

  • Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry, concentrate, and purify via short-path silica gel chromatography.

Step 4: Deprotection to 2-Bromo-3-methylbut-3-en-1-ol

  • Dissolve the purified intermediate (1.0 equiv) in THF (0.2 M) and cool to 0 °C.

  • Add TBAF (1.0 M in THF, 1.1 equiv) dropwise. Stir for 1.5 hours at 0 °C.

  • Self-Validation Check: TLC will show the disappearance of the non-polar starting material and the appearance of a polar, UV-inactive spot that stains strongly with KMnO₄.

  • Concentrate the mixture, partition between water and EtOAc, extract, dry, and purify via column chromatography (Hexanes/EtOAc 4:1) to yield the pure target compound as a clear oil.

Quantitative Data & Analytical Expected Results

Table 1: Stoichiometric Parameters and Expected Yields

StepIntermediate / ReagentMW ( g/mol )EquivalentsExpected Yield (%)Key Diagnostic NMR Shift (¹H, CDCl₃)
1 Prenol86.131.0N/A5.35 ppm (t, 1H, =CH)
TBSCl150.731.195%0.05 ppm (s, 6H, Si-CH₃)
2 Prenyl TBS ether200.391.0N/A-
Bromine (Br₂)159.811.0588%4.20 ppm (dd, 1H, CH-Br)
3 2,3-Dibromo intermediate360.201.0N/A-
KOtBu112.211.282%5.15, 5.02 ppm (2s, 2H, =CH₂)
4 2-Bromo TBS ether279.291.0N/A-
TBAF261.461.190%3.85 ppm (m, 2H, CH₂-OH)

References

  • PubChem. "2-Bromo-3-methylbut-3-en-1-ol". National Center for Biotechnology Information. URL:[Link]

  • Gevorkyan, A. A., Kazaryan, P. I., & Avakyan, S. V. "Synthesis and some reactions of isopropenyloxirane". Chemistry of Heterocyclic Compounds, 1985. URL:[Link]

  • Smith, M. B., March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition". Wiley. URL:[Link]

  • Wuts, P. G. M., Greene, T. W. "Greene's Protective Groups in Organic Synthesis, 5th Edition". Wiley. URL:[Link]

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Introduction: The Synthetic Versatility of a Bifunctional Allylic Building Block

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-3-methylbut-3-en-1-ol

In the landscape of modern organic synthesis, the strategic design of molecular building blocks is paramount for the efficient construction of complex targets. 2-Bromo-3-methylbut-3-en-1-ol emerges as a highly valuable and versatile C5 synthon, uniquely equipped with two distinct and orthogonally reactive functional groups: a primary allylic bromide and a primary alcohol. The allylic bromide serves as an excellent electrophilic partner in a host of palladium-catalyzed cross-coupling reactions, a cornerstone of modern carbon-carbon and carbon-heteroatom bond formation.[1][2] Concurrently, the primary alcohol provides a handle for subsequent synthetic elaborations or can participate in intramolecular transformations.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of procedures to provide a deeper understanding of the causality behind experimental choices. We will explore the application of 2-Bromo-3-methylbut-3-en-1-ol in three seminal cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira couplings. Each section provides a theoretical framework, detailed experimental protocols, and critical insights to ensure trustworthy and reproducible outcomes.

Pillar 1: The Suzuki-Miyaura Coupling for C(sp³)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely utilized cross-coupling method, celebrated for its operational simplicity, broad functional group tolerance, and the low toxicity of its organoboron reagents.[3] It facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or ester.[4][5] For a substrate like 2-Bromo-3-methylbut-3-en-1-ol, this reaction opens a direct pathway to synthesize complex allylic alcohols bearing aryl or vinyl substituents.

Mechanistic Rationale

The catalytic cycle, a foundational concept in palladium catalysis, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5] The base plays a critical role by activating the boronic acid to form a more nucleophilic "ate" complex, which is essential for the transmetalation step to proceed efficiently.[6]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_OxAdd R¹-Pd(II)L₂(X) Pd0->PdII_OxAdd Oxidative Addition PdII_Trans R¹-Pd(II)L₂(R²) PdII_OxAdd->PdII_Trans Transmetalation PdII_Trans->Pd0 Reductive Elimination Product R¹-R² R1X R¹-X (2-Bromo-3-methyl- but-3-en-1-ol) Boronic R²-B(OH)₂ + Base

Caption: The catalytic cycle for the Suzuki-Miyaura coupling.

Protocol: Synthesis of 2-(4-methoxyphenyl)-3-methylbut-3-en-1-ol

This protocol details a representative Suzuki coupling. Note that the primary alcohol on the substrate is generally compatible with the basic conditions, but for sensitive functionalities or stronger bases, protection (e.g., as a silyl ether) may be required.

Materials:

  • 2-Bromo-3-methylbut-3-en-1-ol

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃), finely ground

  • 1,4-Dioxane and Water (degassed)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Bromo-3-methylbut-3-en-1-ol (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Catalyst Addition: Add Pd(PPh₃)₄ (3 mol%) to the flask.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of dioxane and 1 mL of water).

  • Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting bromide is consumed.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash sequentially with water (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ParameterReagent/ConditionTypical AmountRationale
Electrophile 2-Bromo-3-methylbut-3-en-1-ol1.0 equivalentAllylic bromide for oxidative addition.
Nucleophile Arylboronic Acid1.1 - 1.5 equivalentsSource of the aryl group. A slight excess drives the reaction to completion.
Catalyst Pd(PPh₃)₄ or Pd(OAc)₂/SPhos0.5 - 5 mol%Facilitates the catalytic cycle. Pd(PPh₃)₄ is a pre-formed Pd(0) source.
Base K₂CO₃, Cs₂CO₃, K₃PO₄2.0 - 3.0 equivalentsActivates the boronic acid for transmetalation.[6]
Solvent Dioxane/H₂O, Toluene, DMF0.1 - 0.5 MSolubilizes reagents; water is often crucial for activating the base and boronic acid.
Temperature 80 - 110 °C-Provides thermal energy to overcome activation barriers, especially oxidative addition.

Pillar 2: The Heck Reaction for Alkene Arylation/Vinylation

The Heck (or Mizoroki-Heck) reaction is a powerful tool for forming carbon-carbon bonds by coupling an organohalide with an alkene.[7][8][9] Unlike many other cross-coupling reactions, it does not require a pre-formed organometallic nucleophile, making it highly atom-economical.[1] When applied to 2-Bromo-3-methylbut-3-en-1-ol, the Heck reaction provides access to valuable substituted 1,3-diene systems.

Mechanistic Rationale

The cycle involves oxidative addition of the allylic bromide to the Pd(0) catalyst, followed by migratory insertion of the alkene partner. The final key step is a β-hydride elimination, which forms the product and a palladium-hydride species. A base is required to neutralize the generated HBr and regenerate the active Pd(0) catalyst.[8]

Heck_Reaction_Cycle cluster_main Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)L₂(X) Pd0->OxAdd Oxidative Addition Insertion [Alkene-Pd Complex] OxAdd->Insertion Migratory Insertion BetaElim [H-Pd(II)L₂(X)] Insertion->BetaElim β-Hydride Elimination BetaElim->Pd0 Reductive Elimination (with Base) Product Product R1X R¹-X (Allylic Bromide) Alkene Alkene Base Base

Caption: The catalytic cycle for the Heck reaction.

Protocol: Synthesis of 5-methyl-2-phenylhexa-2,5-dien-1-ol

This protocol describes the coupling of the title compound with styrene. The choice of a non-nucleophilic base is crucial to avoid side reactions.

Materials:

  • 2-Bromo-3-methylbut-3-en-1-ol

  • Styrene

  • Palladium(II) Acetate [Pd(OAc)₂]

  • Tri(o-tolyl)phosphine [P(o-tol)₃]

  • Triethylamine (NEt₃)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Reagent Preparation: In a Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (2 mol%) and P(o-tol)₃ (4 mol%).

  • Solvent and Reagents: Add anhydrous DMF, followed by 2-Bromo-3-methylbut-3-en-1-ol (1.0 eq.), styrene (1.5 eq.), and NEt₃ (2.0 eq.). The slight excess of the alkene and base ensures efficient reaction.

  • Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir for 16-24 hours.

  • Monitoring: Follow the disappearance of the starting materials using TLC or GC-MS.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the residue by column chromatography to yield the diene product.

ParameterReagent/ConditionTypical AmountRationale
Electrophile 2-Bromo-3-methylbut-3-en-1-ol1.0 equivalentAllylic bromide substrate.
Alkene Partner Styrene, Acrylates1.2 - 2.0 equivalentsThe coupling partner; does not require pre-activation.
Catalyst Pd(OAc)₂1 - 5 mol%A common and robust Pd(II) precatalyst that is reduced in situ to Pd(0).
Ligand PPh₃, P(o-tol)₃2 - 10 mol%Stabilizes the palladium catalyst; sterically bulky phosphines often improve yields.
Base NEt₃, K₂CO₃, Cs₂CO₃1.5 - 2.5 equivalentsNeutralizes the HBr formed during β-hydride elimination to regenerate the catalyst.[7]
Solvent DMF, NMP, Acetonitrile0.1 - 0.5 MA polar aprotic solvent is typically required to facilitate the reaction.
Temperature 80 - 120 °C-Higher temperatures are often necessary to promote the catalytic cycle.[7]

Pillar 3: The Sonogashira Coupling for En-Yne Synthesis

The Sonogashira coupling is the most direct method for coupling terminal alkynes with sp²-hybridized halides, providing access to valuable conjugated enynes and arylalkynes.[10][11][12] This reaction is distinguished by its use of a dual catalytic system, employing both palladium and copper(I).[1] For 2-Bromo-3-methylbut-3-en-1-ol, this transformation yields functionalized en-yn-ol structures, which are versatile intermediates in natural product synthesis and materials science.

Mechanistic Rationale

The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-couplings. The unique role of copper(I) is to react with the terminal alkyne and the amine base to form a highly reactive copper-acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-complex, which is much more facile than with the alkyne itself.[1] Copper-free variants have also been developed, though they often require specific ligands or conditions.[10][11]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_OxAdd R¹-Pd(II)L₂(X) Pd0->PdII_OxAdd Oxidative Addition PdII_Trans R¹-Pd(II)L₂(C≡CR²) PdII_OxAdd->PdII_Trans Transmetalation PdII_Trans->Pd0 Reductive Elimination Product R¹-C≡CR² R1X R¹-X CuX Cu(I)X CuAcetylide Cu(I)-C≡CR² CuX->CuAcetylide Acetylide Formation CuAcetylide->CuX Alkyne H-C≡CR² + Base

Caption: The dual catalytic cycles of the Sonogashira coupling.

Protocol: Synthesis of 5-methyl-2,2-diphenylhexa-5-en-3-yn-1-ol

This protocol uses the classic Pd/CuI catalyst system. It is critical to exclude oxygen, as this can cause undesirable homocoupling of the alkyne (Glaser coupling).[13]

Materials:

  • 2-Bromo-3-methylbut-3-en-1-ol

  • 1,1-Diphenyl-2-propyn-1-ol (or another terminal alkyne)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) Iodide (CuI)

  • Triethylamine (NEt₃), anhydrous and degassed

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (2 mol%) and CuI (1 mol%).

  • Reagents: Add the terminal alkyne (1.1 eq.) and 2-Bromo-3-methylbut-3-en-1-ol (1.0 eq.).

  • Solvent/Base: Add anhydrous, degassed THF and NEt₃ in a 2:1 ratio (e.g., 6 mL THF, 3 mL NEt₃ for a 1 mmol scale). Triethylamine serves as both the base and a co-solvent.

  • Reaction: Stir the mixture at room temperature. The reaction is often mildly exothermic and can typically be completed within 2-6 hours.

  • Monitoring: Monitor the reaction by TLC. The formation of a triethylammonium bromide salt precipitate is often observed.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the salt and catalyst residues, washing with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to obtain the pure en-yn-ol.

ParameterReagent/ConditionTypical AmountRationale
Electrophile 2-Bromo-3-methylbut-3-en-1-ol1.0 equivalentAllylic bromide substrate.
Nucleophile Terminal Alkyne1.0 - 1.2 equivalentsThe C(sp)-H bond is the reactive site.
Pd Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄1 - 3 mol%The primary cross-coupling catalyst.
Cu Co-catalyst CuI0.5 - 5 mol%Forms the copper acetylide, which is the active nucleophile for transmetalation.[1][12]
Base NEt₃, Piperidine, DIPA>2.0 equivalentsActivates the alkyne and neutralizes the HBr byproduct. Often used as the solvent.[1]
Solvent Amine Base, THF, DMF0.1 - 0.5 MA solvent that can dissolve all components and is compatible with the basic conditions.
Temperature 25 - 60 °C-The reaction is often efficient at or slightly above room temperature.

References

  • Chemical Science. Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds. Royal Society of Chemistry Publishing.
  • The Journal of Organic Chemistry. Palladium-Catalyzed Cross-Coupling Reactions of Allylic Halides and Acetates with Indium Organometallics. ACS Publications. 2004.
  • PMC. Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary- and Secondary Homoallylic Electrophiles.
  • Journal of the American Chemical Society. Cross-Coupling of Aromatic Bromides with Allylic Silanolate Salts. ACS Publications. 2008.
  • PMC. Cross-Coupling of Aromatic Bromides with Allylic Silanolate Salts.
  • Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. 2020. Available from: [Link]

  • Cross-Coupling Reactions Guide.
  • Beilstein Journal of Organic Chemistry. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. 2014. Available from: [Link]

  • Wikipedia. Cross-coupling reaction. Available from: [Link]

  • ResearchGate. Substrate scope of the three-component coupling. Available from: [Link]

  • MDPI. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. 2010. Available from: [Link]

  • PMC. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. 2014. Available from: [Link]

  • Wikipedia. Heck reaction. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Organic Chemistry Portal. Heck Reaction. Available from: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. 2024. Available from: [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]

  • Organic Letters. Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications. 2002. Available from: [Link]

  • Journal of Chemical Education. An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. ACS Publications. 2013. Available from: [Link]

  • Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. 2016. Available from: [Link]

  • PMC. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. 2024. Available from: [Link]

  • Inorganic Chemistry. Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Bis(quinolin-8-yl)pyridine-Based Ruthenium(II) Complexes. ACS Publications. 2024. Available from: [Link]

  • MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Borylated Alkenes for the Stereoselective Synthesis of Tetrasubstituted Double Bond. 2022. Available from: [Link]

  • PMC. Using Data Science to Guide Aryl Bromide Substrate Scope Analysis in a Ni/Photoredox-Catalyzed Cross-Coupling with Acetals as Alcohol-Derived Radical Sources. Available from: [Link]

  • PMC. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. 2018. Available from: [Link]

  • PMC. Substrate scope driven optimization of an encapsulated hydroformylation catalyst. Available from: [Link]

  • ResearchGate. Substrate scope for catalytic cross coupling of ketones. Available from: [Link]

  • Chemistry Stack Exchange. Reasonable mechanism for conversion of 2-methylbut-3-en-2-ol to 1-Bromo-3-methylbut-2-ene. 2023. Available from: [Link]

  • Reddit. Reasonable mechanism for conversion of 2-methylbut-3-en-2-ol to 1-Bromo-3-methylbut-2-ene. 2023. Available from: [Link]

  • Carroll Collected. Determined Mechanism for the Formation of 2-bromo-3-methylbutane. Available from: [Link]

  • Chemical Reviews. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. ACS Publications. 2016. Available from: [Link]

  • Scribd. Efficient Synthesis of 2-Bromo-3-Methylbutane. Available from: [Link]

  • Journal of the American Chemical Society. Catalytic Cross-Metathesis Reactions That Afford E- and Z-Trisubstituted Alkenyl Bromides: Scope, Applications, and Mechanistic Insights. ACS Publications. 2023. Available from: [Link]

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Derivatization of 2-Bromo-3-methylbut-3-en-1-ol for bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Topic: Derivatization of 2-Bromo-3-methylbut-3-en-1-ol for Bioassays: A Practical Guide to Library Synthesis and Primary Cytotoxicity Screening

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of drug discovery, certain molecular frameworks, often termed "privileged scaffolds," appear repeatedly in biologically active compounds. These structures possess the inherent ability to interact with multiple biological targets, making them ideal starting points for the development of novel therapeutics. Halogenated isoprenoid-like molecules represent one such class, with their unique electronic and steric properties often contributing to enhanced binding affinity and metabolic stability.[1]

2-Bromo-3-methylbut-3-en-1-ol is a compelling starting material that merges the features of an allylic alcohol with a vinyl bromide.[2][3] The primary alcohol provides a readily accessible handle for diversification through esterification or etherification, while the vinyl bromide moiety offers potential for more complex, late-stage modifications and may itself be a key part of a pharmacophore.[2]

This application note provides a comprehensive, experience-driven guide for the derivatization of 2-bromo-3-methylbut-3-en-1-ol to generate a focused compound library. We will detail two robust synthetic protocols—esterification and etherification—and provide a complete, step-by-step protocol for a primary in vitro cytotoxicity screen using the MTT assay. The overarching goal is to equip researchers with the practical knowledge to synthesize novel chemical entities and evaluate their potential as cytotoxic agents, a critical first step in many anti-cancer drug discovery programs. This process of systematically modifying a molecule and assessing its biological activity is the foundation of Structure-Activity Relationship (SAR) studies, which are essential for optimizing lead compounds into viable drug candidates.[4][5][6][7][8]

Section 1: The Chemistry - Building the Compound Library

Rationale for Derivatization

The primary alcohol of 2-bromo-3-methylbut-3-en-1-ol is an excellent nucleophile, making it amenable to a wide range of chemical transformations. By converting the alcohol to esters and ethers with varying steric and electronic properties (e.g., aromatic, aliphatic, electron-rich, electron-poor), we can systematically probe the SAR of this scaffold.[4][5][8] This initial exploration helps to identify which chemical features enhance or diminish biological activity, guiding future optimization efforts.

Overall Experimental Workflow

The process begins with the parallel synthesis of two distinct sets of derivatives (esters and ethers) from the common starting material. Following synthesis and purification, these compounds are prepared as stock solutions for high-throughput biological screening. The cytotoxicity of each derivative is then assessed to determine its IC₅₀ (half-maximal inhibitory concentration) value.

G cluster_0 Synthesis Stage cluster_1 Screening Stage cluster_2 Analysis Stage SM 2-Bromo-3-methylbut-3-en-1-ol P1 Protocol 1: Esterification SM->P1 P2 Protocol 2: Etherification SM->P2 Lib1 Ester Library P1->Lib1 Lib2 Ether Library P2->Lib2 Stock Prepare DMSO Stocks Lib1->Stock Lib2->Stock P3 Protocol 3: MTT Cytotoxicity Assay Stock->P3 Data IC50 Determination P3->Data SAR SAR Analysis Data->SAR

Figure 1: High-level workflow from synthesis to bioassay analysis.
Protocol 1: Esterification via Acyl Chlorides

This protocol describes a standard method for converting an alcohol to an ester using a reactive acyl chloride.[9] Pyridine is used as a mild base to neutralize the HCl byproduct generated during the reaction.

Materials:

  • 2-Bromo-3-methylbut-3-en-1-ol

  • Substituted Benzoyl Chloride (e.g., 4-nitrobenzoyl chloride, 4-methoxybenzoyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a dry, argon-flushed round-bottom flask, add 2-bromo-3-methylbut-3-en-1-ol (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction with the acyl chloride.

  • Addition of Reagents: Add anhydrous pyridine (1.5 eq) to the solution, followed by the dropwise addition of the desired acyl chloride (1.2 eq).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC), observing the consumption of the starting alcohol.

  • Workup - Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add saturated aqueous NaHCO₃ to quench any remaining acyl chloride and neutralize the pyridinium hydrochloride salt.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Workup - Washing: Combine the organic layers and wash sequentially with water and then brine. This removes water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Self-Validation Checkpoints:

  • TLC Monitoring: A successful reaction will show the disappearance of the starting alcohol spot and the appearance of a new, less polar product spot.

  • Characterization: Confirm the structure of the purified ester using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for preparing unsymmetrical ethers.[10][11][12] It involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide in an Sₙ2 reaction.[11][12][13]

Materials:

  • 2-Bromo-3-methylbut-3-en-1-ol

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl Halide (e.g., Benzyl Bromide, Ethyl Iodide)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Step-by-Step Methodology:

  • Safety First: Sodium hydride reacts violently with water to produce flammable hydrogen gas. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (Argon or Nitrogen).

  • Reaction Setup: In a dry, argon-flushed flask, suspend NaH (1.2 eq) in anhydrous THF.

  • Alkoxide Formation: Cool the suspension to 0 °C. Slowly add a solution of 2-bromo-3-methylbut-3-en-1-ol (1.0 eq) in anhydrous THF. Allow the mixture to stir at room temperature for 30 minutes. The cessation of bubbling (H₂ gas evolution) indicates complete alkoxide formation.

  • Addition of Electrophile: Cool the mixture back to 0 °C and slowly add the alkyl halide (1.1 eq).

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight (or gently heat to ~50 °C for 2-4 hours). Monitor for the disappearance of the starting alcohol by TLC.

  • Workup - Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C to destroy any excess NaH.

  • Workup - Extraction: Add water and extract the mixture three times with ethyl acetate.

  • Workup - Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ether by flash column chromatography.

Self-Validation Checkpoints:

  • Hydrogen Evolution: Visual confirmation of gas evolution upon addition of the alcohol to NaH confirms the start of the reaction.

  • TLC Analysis: Compare the crude reaction mixture to the starting alcohol to confirm conversion to a new, less polar product.

  • Structural Confirmation: Verify the final product structure via NMR and Mass Spectrometry.

Section 2: The Biology - Screening for Cytotoxic Activity

Rationale for MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric assay used to assess cell metabolic activity.[14][15] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[16][17] The amount of formazan produced is proportional to the number of living, metabolically active cells, making it an excellent high-throughput method for assessing the cytotoxic effects of a compound library.[14][17]

Bioassay Experimental Workflow

The screening process involves plating cells, treating them with a dilution series of the synthesized compounds, incubating, adding the MTT reagent, solubilizing the resulting formazan, and finally, reading the absorbance to determine cell viability.

G S1 Seed cells in 96-well plate S2 Incubate for 24h (adhesion) S1->S2 S3 Treat with compound serial dilutions S2->S3 S4 Incubate for 48-72h S3->S4 S5 Add MTT Reagent S4->S5 S6 Incubate for 4h S5->S6 S7 Solubilize Formazan Crystals S6->S7 S8 Read Absorbance (570 nm) S7->S8 S9 Calculate % Viability & IC50 S8->S9

Figure 2: Step-by-step workflow for the MTT cytotoxicity assay.
Protocol 3: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol is adapted for adherent cancer cells (e.g., HeLa, A549) but can be modified for suspension cells.

Materials:

  • HeLa (or other suitable cancer cell line)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Synthesized derivatives dissolved in DMSO (10 mM stock solutions)

  • MTT solution (5 mg/mL in sterile PBS)[16][18]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[16]

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Harvest and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells for "cells only" (vehicle control) and "medium only" (blank).

  • Adhesion: Incubate the plate for 24 hours at 37 °C in a 5% CO₂ humidified incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of your test compounds in complete medium from the 10 mM DMSO stock. A typical final concentration range for a primary screen is 0.1 to 100 µM.

    • Important: Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity. The vehicle control wells should receive medium with the same final DMSO concentration.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle.

  • Incubation: Incubate the plate for another 48 to 72 hours.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[14]

  • Formazan Formation: Incubate the plate for 4 hours at 37 °C. During this time, viable cells will convert the MTT to visible purple crystals.

  • Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[16]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure all crystals are dissolved.[17] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the "medium only" blank from all other readings.

    • Calculate the percentage of cell viability for each compound concentration using the formula: % Viability = (Absorbance_Sample / Absorbance_Vehicle_Control) * 100

    • Plot % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value.

Data Presentation and Interpretation

The results of the screen should be compiled into a clear, concise table that allows for easy comparison between the different derivatives. This is the first step in building an SAR.

Table 1: Hypothetical Cytotoxicity Data for a Library of Derivatives

Compound IDR Group% Viability at 10 µMIC₅₀ (µM)
Esters
SM-OH-H (Starting Material)98.2 ± 3.1> 100
LIB-E01 -C(O)Ph75.4 ± 4.545.2
LIB-E02 -C(O)-Ph-4-NO₂15.1 ± 2.88.7
LIB-E03 -C(O)-Ph-4-OMe62.3 ± 5.033.1
Ethers
LIB-T01 -CH₂Ph88.9 ± 6.289.5
LIB-T02 -CH₂-Ph-4-NO₂45.7 ± 3.921.4
LIB-T03 -CH₂-Ph-4-OMe81.1 ± 4.776.8

Data are represented as mean ± standard deviation.

Initial SAR Interpretation: From this hypothetical data, an initial trend can be observed. The addition of an electron-withdrawing group (NO₂) to the aromatic ring (LIB-E02 and LIB-T02) appears to increase cytotoxic activity compared to the unsubstituted or electron-donating group (OMe) analogs. Furthermore, the ester linkage seems to confer greater potency than the ether linkage in this series. This insight provides a clear direction for the next round of synthesis, focusing on exploring more diverse electron-deficient aromatic esters.

Conclusion

This application note has provided a detailed framework for the derivatization of 2-bromo-3-methylbut-3-en-1-ol and the subsequent evaluation of the resulting compounds in a primary cytotoxicity assay. By following these robust and well-established protocols, researchers can efficiently generate novel compound libraries and gather crucial preliminary data on their biological activity. The initial SAR insights gained from this process are invaluable for guiding the iterative cycle of design, synthesis, and testing that lies at the heart of modern drug discovery.

References

  • The Role of Structure-Activity Relationship (SAR) In Drug Discovery. (2025, February 15). Medicinal Chemistry.
  • Structure-Activity Relationship (SAR) Studies. Oncodesign Services.
  • What is the structure-activity relationship SAR in drug design?. (2025, May 21).
  • 2-Bromo-3-methylbut-3-en-1-ol | 99806-26-5. Benchchem.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Cytotoxicity MTT Assay Protocols and Methods.
  • Structure Activity Rel
  • Structure-activity relationship (SAR) study designs. (2020, June 15). Monash University.
  • Synthesis of Complex Allylic Esters via C—H Oxidation vs C—C Bond Form
  • MTT assay overview. Abcam.
  • MTT assay protocol. Abcam.
  • MTT Assay Protocol. Cyrusbio.
  • Application Notes and Protocols: Williamson Ether Synthesis of Allyl Phenethyl Ether. Benchchem.
  • Williamson ether synthesis. (2021, October 23). Wikipedia.
  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
  • Understanding Vinyl Halides: The Building Blocks of Modern Chemistry. (2025, December 19).
  • 2-Bromo-3-methylbut-3-en-1-ol. PubChem.
  • Regioselective Synthesis of Vinyl Halides, Vinyl Sulfones, and Alkynes. (2014, December 11). Organic Letters.
  • Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules. (2026, March 3). MDPI.
  • Alcohol to Ether using Williamson synthesis (O-Alkyl
  • Williamson Ether Synthesis. Chemistry Steps.

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Application Note: Purification and Stabilization Strategies for Crude 2-Bromo-3-methylbut-3-en-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Experimental Protocols

Introduction & Chemical Context

2-Bromo-3-methylbut-3-en-1-ol (CAS: 99806-26-5) is a highly versatile, bifunctional allylic bromide utilized extensively as a building block in the synthesis of complex organic frameworks, specialized monomers, and bioactive pharmaceutical intermediates[1][2]. The molecule features both a primary alcohol and an allylic bromide moiety. While this dual functionality enables diverse synthetic applications—such as regioselective nucleophilic substitution and cross-coupling—it simultaneously imparts significant chemical instability[2].

Allylic bromides are notoriously prone to isomerization, elimination, and decomposition under thermal stress or improper pH conditions, leading to a rapid decline in purity and commercial viability[3]. This application note details field-proven, self-validating protocols for the purification of crude 2-bromo-3-methylbut-3-en-1-ol, emphasizing the mechanistic causality behind each methodological choice to ensure optimal yield and structural integrity.

Quantitative Data & Physicochemical Profile

To design an effective purification workflow, the physicochemical properties of the target compound must dictate the operational parameters.

PropertyValueImplication for Purification Strategy
Molecular Formula C₅H₉BrO[1]Baseline for mass balance and yield quantification.
Molecular Weight 165.03 g/mol [1]Required for stoichiometric tracking and TLC analysis.
Functional Groups Allylic bromide, primary alcohol[2]Highly reactive; necessitates strict neutral pH during aqueous workup to prevent SN​1 ionization[4].
Thermal Stability Low (Prone to isomerization)[3]Atmospheric distillation is strictly contraindicated. Requires low-temperature processing.
Storage Temperature -20 °C to +10 °C[3]Purified product must be stored under cold, inert conditions to prevent spontaneous decomposition[3].

Step-by-Step Experimental Protocols

Protocol A: Pre-Purification Aqueous Workup (Quenching & Neutralization)

Causality: The synthesis of bromohydrins often generates acidic byproducts (e.g., HBr)[2]. If left unneutralized, these acids can protonate the hydroxyl group or induce the formation of a resonance-stabilized tertiary allylic carbocation, leading to complex mixtures of regioisomers[4]. Immediate neutralization is imperative.

  • Dilution: Dilute the crude reaction mixture with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to reduce viscosity and facilitate phase separation.

  • Neutralization: Transfer the mixture to a separatory funnel and wash with an equal volume of saturated aqueous sodium bicarbonate ( NaHCO3​ ).

    • Self-Validating Check: Test the aqueous layer post-wash with pH paper. Continue washing until the aqueous phase registers a stable, neutral-to-slightly-basic pH (7–8).

  • Pre-Drying: Wash the organic layer with brine (saturated NaCl ) to remove residual water.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate ( Na2​SO4​ ) or magnesium sulfate ( MgSO4​ ) for 15-20 minutes.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Critical Parameter: Maintain the water bath temperature strictly below 30 °C to prevent thermal degradation[3].

Protocol B: Flash Column Chromatography (Primary Lab-Scale Method)

Causality: Due to the thermal instability of allylic bromides, flash chromatography on silica gel is the authoritative method for lab-scale purification. Certain substituted allylic bromides demonstrate sufficient stability on silica gel, allowing for high-purity isolation while completely avoiding the heat stress associated with distillation.

  • Column Preparation: Prepare a glass column packed with silica gel (230–400 mesh) using a slurry method with hexanes.

  • Loading: Carefully load the concentrated crude 2-bromo-3-methylbut-3-en-1-ol onto the top of the silica bed.

  • Elution: Elute the column using a gradient solvent system, starting with 100% hexanes and gradually increasing polarity to an 80:20 Hexanes:Ethyl Acetate mixture.

  • Monitoring: Collect fractions and monitor the elution profile via Thin-Layer Chromatography (TLC).

    • Self-Validating Check: Use a potassium permanganate ( KMnO4​ ) stain for visualization; the stain readily oxidizes the double bond, instantly highlighting the product spots as yellow/brown against a purple background.

  • Isolation: Pool the fractions containing the pure product and concentrate under high vacuum at ambient temperature.

Protocol C: High-Vacuum Short-Path Distillation (Alternative for Scale-Up)

Causality: For larger scales where chromatography is economically or practically unfeasible, distillation can be employed[5]. However, it must be performed under high vacuum to suppress the boiling point and prevent heat-induced isomerization[3][6].

  • Setup: Transfer the crude material to a round-bottom flask equipped with a short-path distillation head or a Hickman still[6].

  • Evacuation: Apply a high vacuum to the system before applying any heat.

    • Self-Validating Check: A stable pressure of 1-5 mmHg must be achieved and maintained[6]. If the pressure fluctuates, abort heating and check for leaks to prevent sudden boiling or bumping.

  • Distillation: Gently heat the flask using a temperature-controlled sand bath. Collect the distillate at the established boiling point for the specific pressure, discarding the initial fore-run to remove highly volatile impurities[6].

Stabilization and Storage

Causality: Purified allyl bromide compounds exhibit poor storage stability at room temperature, rapidly decreasing in purity due to spontaneous decomposition and isomerization[3].

Protocol: Immediately upon isolation, transfer the purified 2-bromo-3-methylbut-3-en-1-ol to an amber glass vial to protect against photolytic degradation. Flush the headspace with an inert gas (nitrogen or argon) and store the sealed vial strictly between -20 °C and +10 °C[3].

Purification Workflow Visualization

PurificationWorkflow Crude Crude 2-Bromo-3-methylbut-3-en-1-ol Workup Aqueous Workup (Sat. NaHCO3 Wash) Crude->Workup PhaseSep Phase Separation Workup->PhaseSep OrgLayer Organic Layer (Drying over Na2SO4) PhaseSep->OrgLayer Keep Organic Concentration Concentration (Rotovap < 30°C) OrgLayer->Concentration Decision Purification Method? Concentration->Decision Chromatography Flash Column Chromatography (Silica Gel, Hexane/EtOAc) Decision->Chromatography Lab Scale (High Purity) Distillation High-Vacuum Distillation (< 5 mmHg) Decision->Distillation Large Scale (Thermal Risk) PureProduct Pure 2-Bromo-3-methylbut-3-en-1-ol Chromatography->PureProduct Distillation->PureProduct Storage Stabilization & Storage (-20°C to +10°C) PureProduct->Storage

Workflow for the purification and stabilization of crude 2-bromo-3-methylbut-3-en-1-ol.

References

  • [6] Title: 2-Bromo-3-methylbut-2-en-1-ol Synthesis and Purification. Source: Benchchem. URL: 6

  • [1] Title: 2-Bromo-3-methylbut-3-en-1-ol | C5H9BrO | CID 13415304. Source: PubChem (nih.gov). URL: 1

  • [4] Title: Physical and chemical properties of 1-Bromo-2-methylbut-3-en-2-ol. Source: Benchchem. URL: 4

  • [5] Title: Mechanism of Allylic Bromination using N-Bromoamides. Source: Benchchem. URL: 5

  • Title: C(sp3) Cross‐Coupling of Allylic Electrophiles Steered by a Silyl Group. Source: Angewandte Chemie (d-nb.info). URL:

  • [2] Title: 2-Bromo-3-methylbut-3-en-1-ol | 99806-26-5. Source: Benchchem. URL:2

  • [3] Title: WO2013008509A1 - Method for stabilizing allyl bromide compound. Source: Google Patents. URL: 3

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Allylic Alcohol Bromination

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the bromination of allylic alcohols. The conversion of allylic alcohols to allylic bromides is a cornerstone transformation in drug development and natural product synthesis. However, the allylic system's inherent resonance stabilization and the dual nucleophilicity/electrophilicity of the reaction intermediates make this process highly susceptible to side reactions.

This guide is designed for researchers and scientists to diagnose, troubleshoot, and resolve common side products such as regioisomers, dienes, and ethers.

Diagnostic Workflow

Use the following decision matrix to identify the mechanistic cause of your side products based on crude analytical data.

G Start Crude Product Analysis (1H NMR / GC-MS) Q1 Unexpected alkene signals in NMR? Start->Q1 Q2 Shifted double bond (terminal vinyl protons)? Q1->Q2 No Elim Elimination (Diene) Action: Buffer with pyridine, avoid tertiary substrates Q1->Elim Yes (Extended Conjugation) Q3 High MW peak [2M - H2O] in MS? Q2->Q3 No Regio SN2' Regioisomer Action: Switch to Appel Reaction (CBr4/PPh3) Q2->Regio Yes (SN2' Attack) Ether Ether Byproduct Action: Inverse addition of alcohol to PBr3 Q3->Ether Yes (Nucleophilic Alcohol) Success Target Allylic Bromide (Clean SN2 Inversion) Q3->Success No

Diagnostic workflow for identifying and resolving allylic bromination side products.

Troubleshooting Guides

Q: My 1 H NMR spectrum shows unexpected terminal alkene protons instead of the internal alkene. What happened? A: This indicates an S N​ 2' allylic rearrangement[1]. When using standard brominating agents like phosphorus tribromide (PBr 3​ ), the intermediate alkoxy-dibromophosphite can undergo nucleophilic attack by the bromide ion at the γ -carbon of the allylic system rather than the α -carbon. This shifts the double bond and creates a constitutional regioisomer[2].

  • Causality & Fix: Higher temperatures provide the activation energy required for the S N​ 2' pathway. To minimize this, lower the reaction temperature to kinetically favor the direct S N​ 2 substitution. If the problem persists, switch to the Appel reaction (CBr 4​ /PPh 3​ ), which is mechanistically proven to minimize allylic rearrangements by proceeding under mild, neutral conditions[3].

Q: I am observing significant diene formation in my crude mixture. How can I prevent this elimination? A: Elimination (E1 or E2) is a highly competitive pathway, particularly for secondary and sterically hindered allylic alcohols[1]. The HBr byproduct generated during PBr 3​ bromination can induce a carbocation intermediate, leading to E1 elimination and the formation of conjugated dienes[2].

  • Causality & Fix: Acidic conditions drive dehydration. To suppress this, use a non-polar, aprotic solvent (e.g., anhydrous diethyl ether or dichloromethane) and add a weak base like pyridine to scavenge HBr[4]. Note that tertiary allylic alcohols almost exclusively undergo elimination under these conditions; alternative synthetic routes should be considered for tertiary substrates.

Q: GC-MS reveals a high-molecular-weight byproduct with a mass corresponding to [2M−H2​O]+ . What is this and how do I stop it? A: This is a symmetric ether byproduct (R-O-R). It forms when the unreacted starting allylic alcohol acts as a nucleophile and attacks the highly electrophilic intermediate alkyl dibromophosphite[1].

  • Causality & Fix: This occurs when the local concentration of the alcohol exceeds the brominating agent. To avoid etherification, employ an "inverse addition" technique: slowly add the alcohol dropwise to a solution containing a slight excess of PBr 3​ . This ensures the brominating agent is always in excess, preventing the free alcohol from outcompeting the bromide ion[1].

Quantitative Data Presentation

Use the following table to rapidly cross-reference your analytical data against the most common side products encountered during allylic bromination.

Side Product TypeDiagnostic TechniqueKey Quantitative/Spectral MarkersMechanistic Cause
S N​ 2' Regioisomer 1 H NMRShift in alkene proton signals (e.g., internal terminal at 5.0–5.8 ppm)Nucleophilic attack at the γ -carbon
Diene (Elimination) UV-Vis / 1 H NMR λmax​ shift >210 nm; appearance of new conjugated vinylic protonsE1/E2 elimination of the activated intermediate
Symmetric Ether GC-MS / LC-MSHigh mass peak corresponding to m/z=[2M−H2​O]+ Unreacted alcohol attacking the phosphite intermediate
Phosphite Ester 31 P NMRPersistent signals around 130–140 ppmIncomplete displacement of the leaving group

Experimental Protocols

Protocol 1: Regioselective Bromination via the Appel Reaction

This protocol is recommended when suppressing S N​ 2' allylic rearrangements is the primary objective[5].

  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with argon. Charge the flask with triphenylphosphine (PPh 3​ , 1.1 equivalents) and anhydrous dichloromethane (DCM).

  • Activation: Cool the solution to 0 °C in an ice bath. Add carbon tetrabromide (CBr 4​ , 1.1 equivalents) portion-wise. Stir for 10 minutes until a pale yellow color develops, indicating the formation of the halophosphonium intermediate.

  • Addition: Dissolve the allylic alcohol (1.0 equivalent) in a small volume of anhydrous DCM. Add this solution dropwise to the activated complex at 0 °C.

  • Reaction: Allow the mixture to slowly warm to room temperature. Monitor via TLC until the starting material is consumed (typically 2–4 hours).

  • Self-Validating Workup: Concentrate the crude mixture under reduced pressure to roughly 20% of its original volume. Vigorously stir and add cold hexanes. Validation Checkpoint: A heavy white precipitate of triphenylphosphine oxide (Ph 3​ P=O) will crash out. This confirms the thermodynamic driving force of the reaction has completed. Filter the precipitate and concentrate the filtrate to isolate the pure allylic bromide.

Protocol 2: Buffered PBr 3​ Bromination of Allylic Alcohols

This protocol utilizes inverse addition and acid scavenging to prevent etherification and elimination[4].

  • Preparation: In a flame-dried flask under nitrogen, dissolve PBr 3​ (0.4 equivalents, providing a slight excess of reactive Br) in anhydrous diethyl ether. Cool to -10 °C using an ice/brine bath.

  • Buffering: Add anhydrous pyridine (0.1 equivalents) to the PBr 3​ solution to act as an HBr scavenger.

  • Inverse Addition: Dissolve the allylic alcohol (1.0 equivalent) in anhydrous diethyl ether. Add this solution dropwise to the PBr 3​ mixture over 30 minutes using an addition funnel. Validation Checkpoint: Keeping the addition slow ensures the temperature remains strictly below 0 °C, kinetically locking out the S N​ 2' pathway.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for an additional hour.

  • Self-Validating Workup: Cool the mixture back to 0 °C and quench by adding saturated aqueous NaHCO 3​ dropwise. Validation Checkpoint: Continue addition until CO 2​ gas evolution completely ceases. This validates that all residual HBr and unreacted PBr 3​ have been safely neutralized, preventing post-workup degradation of the acid-sensitive allylic bromide. Extract with ether, dry over MgSO 4​ , and concentrate.

Frequently Asked Questions (FAQs)

Q: Can I use N-Bromosuccinimide (NBS) for the direct conversion of allylic alcohols to bromides? A: No. NBS is typically used for Wohl-Ziegler radical bromination of allylic C-H bonds, not for substituting hydroxyl groups. For alcohol-to-bromide conversion, electrophilic phosphorus reagents (like PBr 3​ or CBr 4​ /PPh 3​ ) are required to activate the oxygen atom as a viable leaving group[2].

Q: My allylic bromide degrades during silica gel column chromatography. What is the alternative? A: Allylic bromides are highly electrophilic and can degrade or undergo solvolysis on acidic silica gel. If column chromatography is unavoidable, neutralize the silica gel by pre-treating it with 1% triethylamine (TEA) in your eluent. Alternatively, rely on the precipitation workup described in Protocol 1 or perform a simple Kugelrohr distillation if the product is volatile.

References

  • Reaction Procedure of Appel Reaction & Workup, Blogspot,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDCqEe39iXFFzakkCTW2E3PAgRu-UsJPR-dmBpzDp-VVtERPT4YJcAyFtFQxnEY3-_ABY7HFbWluviB3l1_ugwO2t0qq7HvCgRIB9S5ZfpkpxuQs0NDcpHIZgXBu2K_bCzm-geU0sAR1bWn_CZDKjoeZjFCYWT_ec-5GKcu7KbBDPo2ztQ2Zshcw5DRcD7mz-8cA==]
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  • Appel reaction - Grokipedia, Grokipedia,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxLiOtpL9rKAd8TvBuEelT-gvVXjsfrihQv4LNssqXEVJciOm-yDaQvqSSQy8I53Yn7nqQZE5iByFRHQsGpUNOBV4XcHc-7XAldZVUVqY--bHQ-7L802I4UbkNiMOgqR27XbvN7A==]
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  • The Use of Phosphorus Tribromide (PBr₃) in the Synthesis of Natural Product Intermediates, Benchchem,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8QA4e_l08o1-mj4416Rt-cV-uWhSDhvSyeJxaVmI6OdQZiYIWCfIXlg_moGh_ctlk9JmqQAeo3ZbLHlccleDW8yoanUn6mppv8HiNsB5bgiVTvydclauOFYRnjk1HORNUJaSGc0VLrcY6-O3KbeeJHM4ytj5I6xnnxT0_6z17iyYiEVBfX4qTUKegDXOomI_E0_eF3bv4w8D5HJ996IKbuP_h_hrz-sL4sOwKOlfM9XyHzqqscSIx6Xf9mKiav4_0vWugFLju7xerz6S_m58g7Bq4bA==]
  • Alcohol → Alkyl Bromide with PBr₃, Orgosolver,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4BgAHi-mnZy30JmaroE6nuDhrxfd1baKqfMSv3gfxDAQNIAsCUFTXeFJk39L_eccdoh6Vp3oYHv6ZiJYxp-InIVB8hw69syg01B3ai7UJP7aPVbWN_hzPKiEcEzzxMTx3lOHv1sBz95nPjheyjRKR-icaBbsqvKm6YG3dx4EWDZRsNxAJeyOcvmWYzKczNtxsF4KH]

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Technical Support Center: Workup & Troubleshooting Guide for 2-Bromo-3-methylbut-3-en-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals working with 2-bromo-3-methylbut-3-en-1-ol .

Synthesizing this versatile allylic bromide building block—typically via the Wohl-Ziegler allylic bromination of 3-methylbut-3-en-1-ol (isoprenol) using N-Bromosuccinimide (NBS)—is a highly effective radical pathway . However, the crude reaction mixture is inherently contaminated with succinimide, unreacted NBS, and over-brominated adducts . This center provides field-proven, self-validating troubleshooting protocols to isolate your target compound with maximum purity and structural integrity.

Part 1: Troubleshooting FAQs

Q1: My crude product contains a stubborn white crystalline solid after solvent removal. What is it, and how do I remove it? Causality: This is succinimide, the primary stoichiometric byproduct of the NBS bromination. While most succinimide is removed by initial cold filtration (it is highly insoluble in non-polar solvents like CCl₄ or DCM at 0 °C), residual amounts often remain dissolved in the organic phase and precipitate only upon solvent concentration. Solution: Perform a rigorous aqueous workup before concentration. Succinimide is highly water-soluble. Wash the organic filtrate sequentially with water and a 5% sodium carbonate (Na₂CO₃) solution to pull the residual succinimide into the aqueous phase.

Q2: I am observing degradation and a dark discoloration of my product during storage. How can I prevent this? Causality: Trace amounts of unreacted NBS or free molecular bromine (Br₂) generated during the radical chain mechanism remain in the organic phase. These oxidizing species cause the electron-rich allylic bromide to decompose, darken, or polymerize over time. Solution: Quench the reaction with a reducing agent. Wash the organic layer with a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution before the final water wash. This converts active oxidizing bromine species into inert, water-soluble bromide salts.

Q3: GC/NMR analysis reveals the presence of unreacted 3-methylbut-3-en-1-ol and a heavier over-brominated byproduct. How do I separate them? Causality: Radical allylic bromination can suffer from incomplete conversion or over-reaction (e.g., dibromination or electrophilic addition of Br₂ across the double bond). Solution: Exploit the distinct boiling points and polarities of the mixture. Fractional vacuum distillation is highly effective because 2-bromo-3-methylbut-3-en-1-ol has a significantly higher boiling point than the starting isoprenol. If using silica gel chromatography, the over-brominated products are less polar and will elute first, followed by the target allylic bromide, and finally the highly polar unreacted alcohol.

Q4: The product degrades or polymerizes during distillation. How do I purify it safely? Causality: Allylic bromides are thermally labile. High temperatures induce dehydrohalogenation (loss of HBr) or radical-initiated polymerization, destroying the product . Solution: Always perform distillation under high vacuum (e.g., < 5 mmHg) to significantly depress the boiling point. Keep the heating bath temperature strictly below 80 °C.

Part 2: Quantitative Data for Phase Separation & Purification

To successfully design your separation strategy, refer to the physicochemical properties of the reaction components summarized below.

CompoundMolecular Weight ( g/mol )Boiling Point (est.)Water SolubilityTLC R_f (8:2 Hexanes:EtOAc)
3-Methylbut-3-en-1-ol (Starting Material) 86.13130 °C (atm)Moderate~0.3 - 0.4
2-Bromo-3-methylbut-3-en-1-ol (Target) 165.03>150 °C (atm)Low~0.5 - 0.6
Succinimide (Byproduct) 99.09287 °C (atm)High~0.1
Over-brominated adducts (Side Products) >240.00>200 °C (atm)Insoluble~0.8 - 0.9

Part 3: Standardized Workup & Purification Protocol

This step-by-step methodology ensures a self-validating system where each phase of the workup can be analytically confirmed before proceeding to the next.

Phase 1: Reaction Quenching and Filtration
  • Cooling & Precipitation: Upon completion of the NBS bromination, immediately cool the reaction flask (typically containing DCM or CCl₄) to 0–5 °C using an ice-water bath.

    • Causality: Succinimide is highly insoluble in cold halogenated solvents. Cooling maximizes its precipitation, preventing it from carrying over into the liquid phase.

    • Validation: A dense, lighter-than-solvent white solid (succinimide) should visibly float or suspend, distinct from the denser unreacted NBS.

  • Cold Filtration: Filter the chilled mixture rapidly through a sintered glass funnel. Wash the filter cake with a minimal volume (e.g., 10 mL) of ice-cold organic solvent.

Phase 2: Aqueous Washing & Neutralization
  • Reductive Quench (Thiosulfate Wash): Transfer the organic filtrate to a separatory funnel. Add an equal volume of 10% w/v aqueous sodium thiosulfate (Na₂S₂O₃). Shake vigorously and vent.

    • Causality: Thiosulfate reduces any active molecular bromine (Br₂) or unreacted NBS into water-soluble, inert bromide salts, preventing downstream oxidative degradation of the allylic alcohol.

    • Validation: Spot the aqueous layer on KI-starch paper; it must remain colorless (no blue-black complex), confirming the complete absence of oxidants.

  • Alkaline Wash (Carbonate Wash): Separate the organic layer and wash it with an equal volume of 5% aqueous sodium carbonate (Na₂CO₃), followed by a final wash with deionized water.

    • Causality: The mildly basic wash neutralizes any trace hydrobromic acid (HBr) generated during the reaction and effectively solubilizes residual succinimide into the aqueous phase.

    • Validation: The pH of the final aqueous wash should be neutral to slightly basic (pH 7–8).

Phase 3: Isolation & Purification
  • Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) for 15 minutes. Filter out the drying agent.

    • Validation: The organic solution should be perfectly clear, and the Na₂SO₄ should be free-flowing, not clumped.

  • Concentration: Remove the volatile solvent using a rotary evaporator. Maintain the water bath strictly below 30 °C to prevent thermal degradation.

  • Vacuum Distillation: Transfer the crude oil to a short-path distillation apparatus. Apply high vacuum (< 5 mmHg) before initiating heating. Slowly increase the heat until the pure 2-bromo-3-methylbut-3-en-1-ol distills.

    • Causality: High vacuum significantly depresses the boiling point, allowing the target compound to vaporize without undergoing thermally induced dehydrohalogenation.

Part 4: Visualizations

Workflow Crude Crude Reaction Mixture (DCM, Product, Succinimide, NBS) Filter 1. Cold Filtration (0°C) Crude->Filter Filtrate Organic Filtrate Filter->Filtrate Liquid Phase Solid Solid Succinimide (Discard) Filter->Solid Solid Phase Quench 2. Na2S2O3 (aq) Wash (Reductive Quench) Filtrate->Quench Wash 3. Na2CO3 (aq) Wash (Alkaline Wash) Quench->Wash Dry 4. Dry over Na2SO4 & Concentrate Wash->Dry Distill 5. High-Vacuum Distillation (<5 mmHg) Dry->Distill Pure Pure 2-Bromo-3-methylbut-3-en-1-ol Distill->Pure

Proposed workup and purification workflow for 2-bromo-3-methylbut-3-en-1-ol.

Partitioning Organic Organic Phase (Product + Impurities) Aq1 Aqueous Na2S2O3 Organic->Aq1 Wash 1 Aq2 Aqueous Na2CO3 Organic->Aq2 Wash 2 Product 2-Bromo-3-methylbut-3-en-1-ol (Retained) Organic->Product Final State Imp1 Active Br2 / NBS (Neutralized) Aq1->Imp1 Extracts Imp2 Residual Succinimide (Solubilized) Aq2->Imp2 Extracts

Phase distribution and chemical quenching of major impurities during aqueous workup.

References

  • PubChem. "2-Bromo-3-methylbut-3-en-1-ol | C5H9BrO | CID 13415304". National Center for Biotechnology Information.[Link]

Scaling up the synthesis of 2-Bromo-3-methylbut-3-en-1-ol challenges

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up and synthesis of 2-Bromo-3-methylbut-3-en-1-ol (CAS: 99806-26-5). As a Senior Application Scientist, I have designed this guide to move beyond basic safety data and address the complex thermodynamic and kinetic challenges inherent in scaling this specific allylic bromination.

This portal synthesizes field-proven chemical engineering principles with mechanistic causality to help you troubleshoot regioselectivity, control thermal runaways, and prevent product degradation during purification.

I. Scale-Up Workflow Architecture

The following logical workflow maps the transition from batch to a continuous flow photochemical system, which is critical for maintaining the integrity of the but-3-ene backbone while managing the highly exothermic radical mechanism.

G N1 3-methylbut-3-en-1-ol (Isoprenol) N2 NBS + UV (365 nm) Continuous Flow N1->N2 N3 Allylic Bromination (Radical Mechanism) N2->N3 N4 Crude Mixture + Succinimide N3->N4 N5 In-line Filtration (5°C Cooling Loop) N4->N5 N6 Wiped-Film Evaporation (1 mbar, 55°C) N5->N6 N7 Pure 2-Bromo-3-methylbut- 3-en-1-ol N6->N7

Continuous Flow Photochemical Synthesis Workflow for 2-Bromo-3-methylbut-3-en-1-ol.

II. Troubleshooting Guides & FAQs

Q1: Regioselectivity — Why are we seeing high levels of 4-bromo-3-methylbut-3-en-1-ol during batch scale-up? The Causality: When brominating 3-methylbut-3-en-1-ol, both the C2 position and the C3-methyl group are allylic. Thermodynamically, the secondary radical at C2 is more stable than the primary radical at the methyl group. However, standard batch protocols using thermal initiators like AIBN require heating to ~80°C. At this temperature, the activation energy barrier for the primary radical is easily overcome, leading to poor regioselectivity. The Solution: Transition to a photochemical continuous flow reactor. By using 365 nm UV light at 20°C, you selectively cleave the N-Br bond of N-Bromosuccinimide (NBS) without providing the excess thermal energy required to form the primary radical, strictly favoring the thermodynamically stable C2 radical and leveraging the unique reactivity of the allylic bromide moiety[1].

Q2: Reagent Selection — Literature suggests using Hydrobromic acid (HBr). Why does our reaction yield a saturated byproduct? The Causality: While some industrial continuous flow processes utilize HBr, this reagent operates via an electrophilic addition mechanism (2[2]). The double bond reacts with HBr to form a tertiary carbocation, which is subsequently trapped by the bromide ion. This destroys the but-3-ene backbone, yielding the saturated Markovnikov product (3-bromo-3-methylbutan-1-ol). The Solution: To synthesize 2-bromo-3-methylbut-3-en-1-ol while preserving the double bond, you must force a radical pathway. NBS is the highly selective, preferred reagent for radical substitution at allylic positions, minimizing competing electrophilic addition to the double bond (1[1]).

Q3: Product Degradation — Why does our yield drop by 40% during vacuum distillation, accompanied by the appearance of an epoxide? The Causality: 2-Bromo-3-methylbut-3-en-1-ol is structurally a vicinal bromohydrin (a hydroxyl group at C1 and a bromine atom at C2). Under thermal stress (>60°C), especially if trace basic impurities or succinimide are present, the molecule undergoes an intramolecular SN​2 reaction. The hydroxyl oxygen attacks the C2 carbon, ejecting the bromide leaving group to form 2-(prop-1-en-2-yl)oxirane. The Solution: Abandon standard batch distillation. The product must be purified using Wiped-Film Evaporation (WFE) with a jacket temperature strictly below 55°C to minimize thermal residence time.

III. Self-Validating Experimental Protocol

To ensure high yield and purity (MW: 165.03 g/mol (3[3])), implement the following continuous flow photochemical methodology. Every step is paired with a physical causality and a validation checkpoint to prevent downstream failure.

Step 1: Feed Preparation

  • Action: Prepare a 1.0 M solution of 3-methylbut-3-en-1-ol in anhydrous acetonitrile (Solution A) and a 1.05 M solution of recrystallized NBS in anhydrous acetonitrile (Solution B).

  • Causality: Acetonitrile is selected because the byproduct (succinimide) has a highly temperature-dependent solubility profile in it, which we will exploit for downstream in-line precipitation.

Step 2: Reactor Priming & Flow Dynamics

  • Action: Prime a perfluoroalkoxy alkane (PFA) tubing reactor with anhydrous acetonitrile. Pump Solutions A and B at equal volumetric flow rates into a T-mixer leading into the reactor.

  • Validation Checkpoint: Calibrate the pump flow rates to yield exactly a 15-minute residence time in the irradiated zone. Flow rates deviating by >5% will result in either incomplete conversion or over-bromination.

Step 3: Photochemical Activation

  • Action: Irradiate the reactor with 365 nm LED arrays while maintaining the cooling jacket at precisely 20°C.

  • Causality: The 365 nm wavelength selectively homolyzes the N-Br bond without heating the bulk solvent, locking the regioselectivity to the C2 position.

Step 4: In-line Quenching & Filtration

  • Action: Pass the reactor effluent directly through a 5°C cooling loop, followed by an in-line 0.45 µm PTFE filter.

  • Causality: The sudden temperature drop forces the quantitative precipitation of succinimide out of the acetonitrile.

  • Validation Checkpoint: Pull a 1 mL aliquot of the filtrate. GC-MS must show <2% residual succinimide. If levels are higher, decrease the cooling loop temperature to 2°C before proceeding.

Step 5: Solvent Removal & WFE Purification

  • Action: Concentrate the filtrate under reduced pressure (40 mbar, 30°C). Purify the resulting crude oil via Wiped-Film Evaporation at 1 mbar with a 55°C jacket temperature.

  • Validation Checkpoint: 1H -NMR of the final distillate must confirm the presence of the terminal alkene protons (~4.9 ppm) and the C2 methine proton adjacent to the bromide (~4.5 ppm), verifying the structural integrity of 2-bromo-3-methylbut-3-en-1-ol (2[2]).

IV. Quantitative Scale-Up Metrics

The following table summarizes the quantitative performance data comparing traditional thermal batch synthesis against the optimized photochemical continuous flow protocol.

ParameterBatch Synthesis (Thermal)Continuous Flow (Photochemical)
Initiation Method AIBN (Thermal, 80°C)UV LED (365 nm, 20°C)
Isolated Yield (%) 55 - 60%82 - 85%
Regioselectivity (C2 vs C3-methyl) 3:112:1
Succinimide Removal Manual Filtration (Laborious)In-line Precipitation/Filtration
Epoxide Byproduct Formation 10 - 15%< 2%
Space-Time Yield ( kg/L/h ) 0.050.45

V. References

  • National Center for Biotechnology Information (PubChem). "2-Bromo-3-methylbut-3-en-1-ol | C5H9BrO | CID 13415304". PubChem Database. Available at:[Link]

Sources

Technical Support Center: Improving the Selectivity of Bromohydrin Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for bromohydrin formation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to enhance the selectivity and success of your bromohydrin synthesis experiments. Chiral halohydrins are crucial intermediates in the synthesis of a wide array of pharmacologically active compounds.[1]

Troubleshooting Guide: Enhancing Selectivity

This section addresses common issues encountered during bromohydrin formation in a question-and-answer format, providing explanations and actionable solutions.

Issue 1: Low Regioselectivity (Incorrect Placement of -OH and -Br)

Q: My reaction is producing a mixture of constitutional isomers, with the hydroxyl group not exclusively on the more substituted carbon. How can I improve the regioselectivity?

A: Understanding the root cause is key. The regioselectivity of bromohydrin formation is governed by the stability of the intermediate bromonium ion.[2][3][4] The nucleophile (water) preferentially attacks the more substituted carbon of the bromonium ion because that carbon can better stabilize the partial positive charge in the transition state.[2][3][5] Here’s how to troubleshoot:

  • Re-evaluate Your Brominating Agent: While elemental bromine (Br₂) is effective, it generates bromide ions (Br⁻) that can compete with water as a nucleophile, leading to the formation of dibromo byproducts and potentially affecting regioselectivity.[3][6]

    • Solution: Utilize N-bromosuccinimide (NBS) as the bromine source.[7][8] NBS provides a slow, controlled release of bromine, minimizing the concentration of bromide ions and thus favoring the attack of water.[6][8] Using freshly recrystallized NBS is recommended to avoid side reactions from impurities.[7]

  • Solvent Choice is Critical: The solvent plays a pivotal role in the reaction.

    • Solution: Employ aqueous solvent mixtures. Common choices include 50% aqueous solutions of DMSO, DME, THF, or tert-butanol.[6][7] The high concentration of water outcompetes the bromide ion for nucleophilic attack on the bromonium ion.[5][6] For substrates with low water solubility, aqueous DMSO is often a good choice.[6]

  • Consider Electronic Effects of the Substrate: Electron-donating groups on the alkene will stabilize the partial positive charge on the more substituted carbon of the bromonium ion, enhancing Markovnikov selectivity. Conversely, strong electron-withdrawing groups can diminish this selectivity.

    • Solution: For challenging substrates, a thorough analysis of the electronic properties of the starting material is necessary. While you cannot change the substrate itself, understanding its electronic nature helps in predicting outcomes and deciding if alternative synthetic strategies are needed.

Parameter Problematic Condition Recommended Solution Rationale
Brominating Agent High concentration of Br⁻ from Br₂Use N-Bromosuccinimide (NBS)Minimizes Br⁻ concentration, reducing competition with water.[6][8]
Solvent Anhydrous or low water content50% aqueous DMSO, DME, THF, or t-BuOHHigh water concentration favors its role as the primary nucleophile.[6][7]
Substrate Electronics Strong electron-withdrawing groupsAnalyze substrate electronicsPredicts potential for reduced selectivity and informs strategic decisions.
Issue 2: Poor Diastereoselectivity (Formation of Undesired Stereoisomers)

Q: My reaction is producing a mixture of diastereomers. How can I control the stereochemical outcome?

A: The inherent mechanism of bromohydrin formation dictates an anti-addition of the bromine and hydroxyl groups.[2][3] This occurs because the water molecule attacks the bromonium ion from the side opposite to the bromine bridge.[2][4] However, if the starting alkene is prochiral, a racemic mixture of enantiomers will typically be formed.[5] If your starting material already contains a chiral center, you will likely form diastereomers.[5]

  • Substrate-Controlled Diastereoselectivity: The existing stereocenter in your molecule can influence the facial selectivity of the initial bromonium ion formation.

    • Solution: Analyze the steric environment around the double bond. Bulky groups may direct the incoming bromine to the less hindered face of the alkene, leading to a preferred diastereomer.

  • Reagent-Controlled Diastereoselectivity: For achieving high diastereoselectivity and enantioselectivity, more advanced methods are often required.

    • Solution 1: Chiral Catalysts: The use of chiral catalysts can create a chiral environment around the alkene, promoting the formation of a specific enantiomer or diastereomer. While beyond the scope of a standard setup, methods involving catalytic enantioselective dihalogenation and dynamic kinetic resolution are available.[9][10]

    • Solution 2: Biocatalysis: Enzymes, such as halohydrin dehalogenases, can offer exceptional control over stereoselectivity.[11][12][13] These biocatalysts can be engineered to produce specific enantiomers of halohydrins.[1][13]

Issue 3: Formation of Dibromo Byproduct

Q: I am observing a significant amount of the vicinal dibromide in my product mixture. How can I minimize this side reaction?

A: The formation of the dibromo byproduct is a direct result of the bromide ion (Br⁻) acting as a nucleophile and attacking the bromonium ion.[3] This is the primary competing pathway.[2]

  • Minimize Bromide Ion Concentration:

    • Solution: As mentioned for improving regioselectivity, using NBS instead of Br₂ is highly effective.[8] The succinimide byproduct of the reaction is weakly basic and can help neutralize any acid generated, which can be beneficial.[14]

  • Maximize Water Concentration:

    • Solution: Ensure your solvent system has a high concentration of water.[6] Water's high concentration will favor it kinetically as the nucleophile over the bromide ion.[15]

  • Reaction Temperature:

    • Solution: Running the reaction at a controlled temperature, typically between 0-25 °C, can help suppress side reactions.[2]

Experimental Protocol: Selective Bromohydrin Formation using NBS

This protocol is a general guideline for the selective formation of a bromohydrin from an alkene.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkene in a 1:1 mixture of an organic solvent (e.g., DMSO, THF, or acetone) and water.[6][7]

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add N-bromosuccinimide (NBS) portion-wise to the stirred solution.[7] It is recommended to use freshly recrystallized NBS.[7]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete when the starting alkene is consumed.

  • Quenching: Once the reaction is complete, quench any remaining NBS or bromine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).[2]

  • Work-up: Transfer the reaction mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: Why is the hydroxyl group added to the more substituted carbon (Markovnikov's rule)?

A1: The reaction proceeds through a three-membered ring intermediate called a bromonium ion.[2][3] This ion has a partial positive charge distributed between the two carbons and the bromine atom. The more substituted carbon can better stabilize this partial positive charge.[4][5] Consequently, the nucleophile (water) will preferentially attack this more electrophilic and more substituted carbon.[2][3][4]

Q2: What is the expected stereochemistry of the product?

A2: The reaction proceeds via an anti-addition mechanism. The water molecule attacks the bromonium ion from the face opposite to the bromine atom.[2][3] This results in the bromine and hydroxyl groups being on opposite sides of the original double bond (trans configuration in cyclic systems).[8] If the starting material is achiral and two new stereocenters are formed, a racemic mixture of enantiomers will be produced.[2][5]

Q3: Can I use other nucleophiles besides water?

A3: Yes. If the reaction is carried out in an alcohol solvent, a bromoether will be formed instead of a bromohydrin.[3][16] Other nucleophiles such as azide or cyanide can also be used to open the bromonium ion, leading to a variety of functionalized products.[11]

Q4: What is the purpose of using N-bromosuccinimide (NBS)?

A4: NBS is a convenient and safer source of electrophilic bromine compared to elemental bromine.[6][8][14] It provides a low, steady concentration of Br₂ in the reaction mixture, which helps to minimize the formation of the dibromo byproduct by keeping the concentration of bromide ions low.[6][8]

Q5: My alkene is not soluble in the recommended aqueous solvents. What should I do?

A5: For alkenes with poor solubility, using a co-solvent system with a higher proportion of the organic solvent may be necessary. Aqueous dimethyl sulfoxide (DMSO) is often effective for less soluble substrates.[6] Phase-transfer catalysts can also be employed in biphasic systems to facilitate the reaction.

Reaction Mechanism and Selectivity Flowchart

Bromohydrin_Formation Alkene Alkene Bromonium_Ion Bromonium Ion Intermediate Alkene->Bromonium_Ion + Br⁺ source Water_Attack H₂O Attack (More Substituted C) Bromonium_Ion->Water_Attack Nucleophilic Attack Br_Attack Br⁻ Attack Bromonium_Ion->Br_Attack Bromohydrin Bromohydrin (Major Product) Dibromide Dibromoalkane (Byproduct) NBS NBS / H₂O NBS->Alkene Favors Regioselectivity Br2 Br₂ / Inert Solvent Br2->Alkene Can lead to byproducts Water_Attack->Bromohydrin Deprotonation Br_Attack->Dibromide

Caption: Flowchart of bromohydrin formation highlighting the key intermediate and competing pathways.

Key Factors Influencing Selectivity

Selectivity_Factors Selectivity Improving Bromohydrin Selectivity Regioselectivity Regioselectivity (Markovnikov) Selectivity->Regioselectivity Stereoselectivity Stereoselectivity (Anti-addition) Selectivity->Stereoselectivity Byproduct_Control Byproduct Control (Minimize Dibromide) Selectivity->Byproduct_Control NBS Use NBS Regioselectivity->NBS Aqueous_Solvent Aqueous Solvent Regioselectivity->Aqueous_Solvent Substrate_Control Substrate Sterics/ Electronics Regioselectivity->Substrate_Control Stereoselectivity->Substrate_Control Catalysis Chiral Catalysts/ Biocatalysis Stereoselectivity->Catalysis Byproduct_Control->NBS Byproduct_Control->Aqueous_Solvent

Caption: Key experimental factors for controlling the selectivity of bromohydrin formation.

References

  • Bromohydrin Formation of Alkenes with Br₂ and H₂O. (n.d.). OrgoSolver. Retrieved March 14, 2026, from [Link]

  • Enantiodivergent Synthesis of Halohydrins by Engineering P450DA Monooxygenases. (2023). ACS Catalysis. Retrieved March 14, 2026, from [Link]

  • Ashenhurst, J. (2025, December 12). Bromination, Chlorination, and Halohydrin Formation from Alkenes. Master Organic Chemistry. Retrieved March 14, 2026, from [Link]

  • N-Bromosuccinimide. (n.d.). Wikipedia. Retrieved March 14, 2026, from [Link]

  • Halohydrins from Alkenes - Addition of HO-X. (2024, September 22). Chemistry LibreTexts. Retrieved March 14, 2026, from [Link]

  • bromohydrin formation mechanism. (2018, March 13). YouTube. Retrieved March 14, 2026, from [Link]

  • Ashenhurst, J. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved March 14, 2026, from [Link]

  • Biocatalytic enantioselective formation and ring-opening of oxetanes. (2025, January 30). Nature Communications. Retrieved March 14, 2026, from [Link]

  • Enantioselective Synthesis of Vicinal Halohydrins via Dynamic Kinetic Resolution. (2005, November 22). Organic Letters. Retrieved March 14, 2026, from [Link]

  • alkene additions with N-bromosuccinimide (NBS). (2019, December 21). YouTube. Retrieved March 14, 2026, from [Link]

  • Bromohydrin Formation Mechanism With NBS | Organic Chemistry. (2021, April 12). YouTube. Retrieved March 14, 2026, from [Link]

  • Reaction of Alkenes with Bromine. (2026, March 5). Chemistry Steps. Retrieved March 14, 2026, from [Link]

  • Allylic Bromination (NBS, hv) | Radical Mechanism + Traps. (n.d.). OrgoSolver. Retrieved March 14, 2026, from [Link]

  • Synthesis of Enantioenriched Bromohydrins via Divergent Reactions of Racemic Intermediates from Anchimeric Oxygen Borrowing. (2018, August 13). Journal of the American Chemical Society. Retrieved March 14, 2026, from [Link]

  • Formation of Halohydrins. (2020, May 30). Chemistry LibreTexts. Retrieved March 14, 2026, from [Link]

  • Catalytic mechanism of halohydrin dehalogenases in dehalogenation and epoxide ring opening. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Understanding Bromohydrin Formation: The Role of Electronic and Steric Effects. (2026, January 21). Oreate AI. Retrieved March 14, 2026, from [Link]

  • Controlling Enantioselectivity of Halohydrin Dehalogenase for Asymmetric Synthesis of Chiral Epichlorohydrin. (2026, January 5). PubMed. Retrieved March 14, 2026, from [Link]

  • A concise and scalable chemoenzymatic synthesis of prostaglandins. (2024, March 21). Nature Communications. Retrieved March 14, 2026, from [Link]

  • Alkene, Bromide, and ROH – How To Achieve Selectivity? Electrochemical Synthesis of Bromohydrins and Their Ethers. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • HBr−H2O2: A Facile Protocol for Regioselective Synthesis of Bromohydrins and α-Bromoketones and Oxidation of Benzylic/Secondary Alcohols to Carbonyl Compounds under Mild Aqueous Conditions. (2010, July 21). The Journal of Organic Chemistry. Retrieved March 14, 2026, from [Link]

  • Stereoselective Halogenation in Natural Product Synthesis. (n.d.). PMC. Retrieved March 14, 2026, from [Link]

  • Regioselectivity: Electrophilic Addition and Bromohydrin Formation. (n.d.). Retrieved March 14, 2026, from [Link]

  • Bromohydrin synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. Retrieved March 14, 2026, from [Link]

  • Asymmetric Induction. (n.d.). MSU chemistry. Retrieved March 14, 2026, from [Link]

  • HBr−H 2 O 2 : A Facile Protocol for Regioselective Synthesis of Bromohydrins and α-Bromoketones and Oxidation of Benzylic/Secondary Alcohols to Carbonyl Compounds under Mild Aqueous Conditions. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • When alkenes react with bromine in water, a halohydrin is produced... (2023, September 21). Pearson. Retrieved March 14, 2026, from [Link]

  • Complete each synthesis by providing the structure of the major p... (n.d.). Pearson+. Retrieved March 14, 2026, from [Link]

  • Catalytic Enantioselective Dihalogenation and the Selective Synthesis of (–)-Deschloromytilipin A and (–)-Danicalipin A. (n.d.). PMC. Retrieved March 14, 2026, from [Link]

  • 10.4: Reactions of Alkenes- Addition of Bromine and Chlorine to Alkenes. (2021, December 15). Chemistry LibreTexts. Retrieved March 14, 2026, from [Link]

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Technical Support Center: Strategies for the Removal of Residual Bromine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for post-reaction purification. This guide is designed for researchers, scientists, and drug development professionals who encounter residual elemental bromine (Br₂) in their reaction mixtures. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the complete and safe removal of this reactive and hazardous reagent. Our focus is on providing not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your experimental design.

Troubleshooting Guide

This section addresses specific issues that may arise during the quenching and workup stages of your experiment.

Problem Potential Cause(s) Recommended Solution(s)
Persistent yellow or orange color in the organic layer after quenching. [1][2]1. Insufficient amount of quenching agent.[3] 2. Degradation of the quenching agent solution.[1][3] 3. Poor mixing between the aqueous and organic phases.[1][3]1. Add more of the quenching solution (e.g., 10% sodium thiosulfate) in portions until the color disappears.[1][3] 2. Prepare a fresh solution of the quenching agent.[1][3] 3. Ensure vigorous stirring or shaking to maximize the interfacial contact between the two layers.[1][3]
Formation of a solid precipitate (typically yellow) during quenching with sodium thiosulfate. [2]The reaction mixture is acidic, causing the decomposition of sodium thiosulfate to elemental sulfur.[1][2]1. Adjust the pH of the reaction mixture to be neutral or slightly basic with a mild base like sodium bicarbonate before or during the quench.[2][4] 2. Use an alternative quenching agent such as sodium sulfite or sodium bisulfite, which are less prone to forming sulfur under acidic conditions.[1][4][5] 3. If sulfur has already formed, it can often be removed by filtration through a pad of celite.[1][4]
The quenching reaction is violently exothermic and difficult to control. [4]1. The concentration of the quenching agent or bromine is too high.[4] 2. The quenching agent is being added too quickly.[4] 3. The reaction mixture is at an elevated temperature.[4]1. Use a more dilute solution of the quenching agent (e.g., 5-10% w/v).[4] 2. Add the quenching agent dropwise or in small portions with efficient stirring and continuous monitoring.[2][4] 3. Cool the reaction mixture in an ice bath before and during the addition of the quenching agent.[1][4]
Formation of an emulsion during the aqueous workup. [2]This can be caused by various factors, including the nature of the solvent, similar densities of the organic and aqueous layers, or the presence of surfactants.[2][3]1. Add brine (a saturated aqueous solution of NaCl) to the separatory funnel to increase the ionic strength and density of the aqueous layer, which can help break the emulsion.[2][4] 2. Allow the mixture to stand for a longer period.[2][4] 3. Gently swirl or rock the separatory funnel instead of vigorous shaking.[3] 4. In persistent cases, filtering the emulsified layer through a pad of Celite may help.[1][3][4]
Visual Troubleshooting Flowchart

For a quick diagnosis of common issues, please refer to the following flowchart:

G start Start: After Adding Quenching Agent q1 Is the organic layer still colored (yellow/orange)? start->q1 a1_yes Add more quenching agent. Ensure vigorous stirring. Consider preparing a fresh solution. q1->a1_yes Yes q2 Is a solid precipitate present? q1->q2 No a1_yes->q1 a2_yes_q Is the solution acidic? q2->a2_yes_q Yes q3 Is an emulsion forming during workup? q2->q3 No a2_yes_a Neutralize with NaHCO₃ before quenching or use NaHSO₃/Na₂SO₃ instead. a2_yes_q->a2_yes_a Yes a2_yes_q->q3 No a2_yes_a->q3 a2_no Proceed to workup. a3_yes Add brine. Allow to stand. Gently swirl. Filter through Celite if persistent. q3->a3_yes Yes end Successful Bromine Removal q3->end No a3_yes->end

Caption: Troubleshooting flowchart for bromine removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted bromine?

The most prevalent and effective method is chemical quenching, which involves reacting the excess bromine with a reducing agent.[2][3][4] This converts the volatile and colored elemental bromine (Br₂) into non-volatile, colorless, and water-soluble bromide salts (Br⁻).[3][4] These salts are then easily removed from the organic product via an aqueous workup.[3][4][6]

Q2: How do I choose the right quenching agent for my reaction?

The selection of an appropriate quenching agent is critical and depends on several factors, primarily the pH of your reaction medium and the stability of your desired product.[1][4]

Quenching Agent Chemical Reaction Advantages Disadvantages
Sodium Thiosulfate (Na₂S₂O₃) 2Na₂S₂O₃ + Br₂ → Na₂S₄O₆ + 2NaBrHighly effective and commonly used.[1][4]Can decompose in acidic conditions (pH < 7) to form elemental sulfur (S), which can complicate purification.[1][2]
Sodium Bisulfite (NaHSO₃) NaHSO₃ + Br₂ + H₂O → NaHSO₄ + 2HBrGood alternative to sodium thiosulfate, especially in acidic media, as it is less likely to form elemental sulfur.[1][4][5]Solutions are acidic.[4]
Sodium Sulfite (Na₂SO₃) Na₂SO₃ + Br₂ + H₂O → Na₂SO₄ + 2HBrLess prone to forming sulfur precipitates.[4] Solutions are slightly basic, which can be beneficial for acid-sensitive products.[4]Can be basic enough to cause side reactions like saponification with ester products.[7][8][9][10]
Cyclohexene C₆H₁₀ + Br₂ → C₆H₁₀Br₂Useful if the product is sensitive to aqueous conditions.[1][4]The 1,2-dibromocyclohexane byproduct remains in the organic layer and may require removal by chromatography or distillation.[1][4]

Q3: What are the visual cues for a complete quench?

The primary indicator of a complete reaction is a visual one: the disappearance of bromine's characteristic reddish-brown or yellow-orange color.[1][3][4] The organic layer should become colorless or, at most, pale yellow.[1][4]

Q4: Is it safe to remove residual bromine by distillation or evaporation?

No, this is strongly discouraged.[3] Bromine has a boiling point of 58.8 °C, but it is also highly toxic, corrosive, and has a high vapor pressure.[2][3] Attempting to remove it by evaporation poses a significant inhalation hazard and risks the loss of volatile products.[3][6][11] Chemical quenching is the industry-standard safe practice.[3]

Q5: How can I quantify the removal of residual bromine, especially in a drug development setting?

For applications requiring high purity, such as in the pharmaceutical industry, visual inspection is insufficient. Quantitative analysis is necessary. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.[1][12] An appropriate HPLC method can be developed and validated to detect and quantify trace amounts of bromine-containing impurities. Ion chromatography can also be used to measure the concentration of bromide ions in the aqueous wash, providing an indirect measure of the removed bromine.[12]

Experimental Protocols

Protocol 1: Quenching with Aqueous Sodium Thiosulfate

This is the most common and broadly applicable method for removing excess bromine.

Step-by-Step Methodology:

  • Cool the Reaction Mixture: If the reaction was conducted at an elevated temperature, cool the mixture to 0-5 °C in an ice-water bath.[3] This is a critical safety step to control the exothermicity of the quenching reaction.[3][4]

  • Prepare Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate.[2][3]

  • Add Quenching Solution: Slowly and with vigorous stirring, add the 10% sodium thiosulfate solution to the reaction mixture.[1][3] Continue the addition dropwise until the reddish-brown color of the bromine is fully discharged and the organic layer becomes colorless.[1][3][4]

  • Aqueous Workup: a. Transfer the biphasic mixture to a separatory funnel. b. Separate the aqueous and organic layers.[1][3][4] c. Wash the organic layer sequentially with water and then with brine (a saturated aqueous solution of NaCl).[1][3][4]

  • Drying and Concentration: a. Dry the isolated organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).[1][3][4] b. Filter to remove the drying agent.[1][4] c. Concentrate the organic layer under reduced pressure to yield the crude product, which can then be further purified if necessary.[1][4]

Protocol 2: Quenching with Aqueous Sodium Bisulfite/Sulfite

This protocol is an excellent alternative, particularly when dealing with acidic reaction conditions.

Step-by-Step Methodology:

  • Cool the Reaction Mixture: As with Protocol 1, cool the reaction mixture to room temperature or below in an ice bath.[1][4]

  • Prepare Quenching Solution: Prepare a 5-10% (w/v) aqueous solution of sodium bisulfite or sodium sulfite.[2][4] Note that sodium bisulfite solutions are acidic, while sodium sulfite solutions are slightly basic.[4]

  • Add Quenching Solution: Slowly add the quenching solution to the vigorously stirred reaction mixture until the bromine color completely disappears.[1][4]

  • Workup: Proceed with the same aqueous workup, drying, and concentration steps as described in Protocol 1.[1][4]

Workflow Diagram for Bromine Removal

G start Reaction Mixture Containing Residual Br₂ cool Cool Mixture to 0-5 °C (Ice Bath) start->cool prepare Prepare Quenching Solution (e.g., 10% Na₂S₂O₃) cool->prepare add_quench Slowly Add Quenching Solution with Vigorous Stirring prepare->add_quench observe Observe for Color Change (Red/Brown → Colorless) add_quench->observe observe->add_quench Color Persists workup Aqueous Workup: 1. Separate Layers 2. Wash with H₂O 3. Wash with Brine observe->workup Color Disappears dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) workup->dry filter_concentrate Filter and Concentrate Under Reduced Pressure dry->filter_concentrate product Crude Product filter_concentrate->product

Caption: A general experimental workflow for the removal of residual bromine.

Safety First: Handling Bromine

Elemental bromine is a highly hazardous substance that requires strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is a minimum), safety goggles, a face shield, and a lab coat when handling bromine.[6][13]

  • Ventilation: All manipulations involving bromine must be conducted in a certified chemical fume hood to prevent inhalation of its toxic and corrosive vapors.[6][13][14]

  • Spill Response: In case of a spill, have a neutralizing agent readily available. A 1 M solution of sodium carbonate or solid hydrated sodium carbonate can be used to treat small spills.[6] For larger spills, evacuate the area and follow your institution's emergency procedures.

References

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  • Neutralizing bromine that's eaten through container? : r/chemistry - Reddit. (2022, July 27). Retrieved from [Link]

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Validation & Comparative

Comparing 2-Bromo-3-methylbut-3-en-1-ol with other brominating agents

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Comparison Guide: Pre-Functionalized 2-Bromo-3-methylbut-3-en-1-ol vs. De Novo Brominating Agents

As a Senior Application Scientist in drug development and synthetic chemistry, addressing chemical misconceptions is as critical as optimizing reaction yields. A common query in the field involves comparing 2-Bromo-3-methylbut-3-en-1-ol with traditional brominating agents. It is imperative to clarify the chemical taxonomy: 2-Bromo-3-methylbut-3-en-1-ol is an allylic bromide building block (an isoprenylating/alkylating agent), not a brominating reagent[1].

Therefore, a scientifically rigorous comparison must evaluate the strategic workflow choice : utilizing a pre-brominated, bifunctional building block (2-Bromo-3-methylbut-3-en-1-ol) versus performing de novo allylic bromination on a precursor scaffold using active brominating agents like N-Bromosuccinimide (NBS), 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), or elemental bromine (Br₂).

This guide objectively compares these two synthetic paradigms, providing mechanistic causality, experimental data, and self-validating protocols to guide your retrosynthetic planning.

Strategy A: The Pre-Functionalized Building Block

2-Bromo-3-methylbut-3-en-1-ol (C₅H₉BrO) is a highly versatile intermediate featuring orthogonal reactive sites: an electron-rich double bond, a primary hydroxyl group, and an allylic/vinylic bromide[1].

  • Causality for Use: By incorporating this molecule directly into a target scaffold via nucleophilic substitution or palladium-catalyzed cross-coupling, chemists bypass the need for harsh halogenation steps entirely. The primary alcohol can subsequently be oxidized or protected, offering a modular approach to building complex steroidal or terpenoid frameworks without risking over-bromination of sensitive substrates.

Strategy B: De Novo Allylic Bromination (Wohl-Ziegler Reaction)

When a custom scaffold requires late-stage bromination, chemists turn to electrophilic or radical brominating agents. The Wohl-Ziegler reaction is the gold standard for allylic bromination, utilizing NBS or DBDMH alongside a radical initiator (like AIBN or light)[2][3].

  • Causality for Reagent Selection: Elemental bromine (Br₂) is rarely used for allylic bromination because it heavily favors electrophilic addition across the π-bond, yielding vicinal dibromides[4]. NBS and DBDMH circumvent this by acting as a "buffer," maintaining an ultra-low, steady-state concentration of Br₂ in the reaction mixture[2][5]. This ensures that the radical substitution pathway outcompetes ionic addition.

  • DBDMH vs. NBS: While NBS is the traditional choice, DBDMH is increasingly preferred. DBDMH contains two active bromine atoms per molecule, allowing for a 0.5 molar equivalent to achieve the same bromination as 1.0 equivalent of NBS, significantly improving atom economy and reducing imide byproducts[6][7].

G Start Target: Allylic Bromide Functionalization PathA Strategy A: Pre-functionalized 2-Bromo-3-methylbut-3-en-1-ol Start->PathA PathB Strategy B: De Novo Bromination (NBS, DBDMH, Br2) Start->PathB AdvA High Regioselectivity Zero Bromination Byproducts Safer Handling PathA->AdvA AdvB Late-Stage Modification Custom Scaffolds Lower Material Cost PathB->AdvB

Caption: Workflow logic: Selecting pre-functionalized building blocks vs. de novo bromination.

Quantitative Comparison and Data Presentation

The following table synthesizes the operational parameters and performance metrics of utilizing the pre-brominated building block versus active brominating agents.

ParameterPre-functionalized (2-Bromo-3-methylbut-3-en-1-ol)1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)N-Bromosuccinimide (NBS)Elemental Bromine (Br₂)
Chemical Role Alkylating/Isoprenylating AgentRadical/Electrophilic Brominating AgentRadical/Electrophilic Brominating AgentElectrophilic Brominating Agent
Active Br Atoms N/A (Substrate)2 per molecule1 per molecule2 per molecule
Atom Economy High (Direct coupling)Excellent (0.5 equiv. needed)Moderate (1.0 equiv. needed)Poor (Addition side-reactions)
Regioselectivity Absolute (Pre-installed)High (Allylic/Benzylic favored)High (Allylic/Benzylic favored)Low (Addition to alkenes)
Primary Byproduct Leaving group (Br⁻)5,5-DimethylhydantoinSuccinimideHBr (corrosive gas)
Handling Safety Moderate (Liquid, toxic vapors)High (Stable solid powder)High (Stable solid powder)Low (Highly toxic, volatile liquid)

Mechanistic Visualization: The Wohl-Ziegler Chain

When opting for Strategy B (using NBS or DBDMH), the reaction relies on a self-propagating radical chain mechanism. The critical feature of this pathway is the continuous regeneration of trace Br₂ from the hydrogen bromide (HBr) byproduct reacting with the suspended NBS/DBDMH solid[5].

G Init Initiation: Homolytic Cleavage of Br2 Prop1 Propagation 1: Allylic H-Abstraction by Br• Init->Prop1 Br• generated Prop2 Propagation 2: Allyl Radical + Br2 -> Product + Br• Prop1->Prop2 Allyl radical Regen Br2 Regeneration: NBS/DBDMH + HBr -> Br2 Prop1->Regen HBr byproduct Prop2->Prop1 Br• recycled Regen->Prop2 Br2 supply

Caption: Wohl-Ziegler radical chain mechanism utilizing NBS or DBDMH.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols feature built-in validation steps (visual cues and TLC monitoring) to confirm reaction progress.

Protocol A: Alkylation via 2-Bromo-3-methylbut-3-en-1-ol (Strategy A)

Objective: Attach the isoprenyl-like moiety to a nucleophilic scaffold (e.g., a phenol or amine).

  • Preparation: In an oven-dried flask under inert atmosphere (N₂), dissolve the nucleophilic substrate (1.0 equiv) in anhydrous DMF.

  • Deprotonation: Add a mild base, such as K₂CO₃ (2.0 equiv), and stir for 30 minutes at room temperature.

  • Coupling: Dropwise add 2-Bromo-3-methylbut-3-en-1-ol (1.2 equiv). Causality: The slight excess ensures complete consumption of the more valuable scaffold.

  • Validation & Monitoring: Heat the mixture to 60°C. Monitor via TLC (Hexanes:EtOAc). The disappearance of the starting material spot confirms the nucleophilic displacement of the allylic bromide.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with diethyl ether. The organic layer is washed with brine, dried over MgSO₄, and concentrated.

Protocol B: De Novo Allylic Bromination using DBDMH (Strategy B)

Objective: Selectively brominate an allylic position on a target alkene.

  • Preparation: Dissolve the alkene substrate (1.0 equiv) in a halogenated solvent (e.g., CCl₄ or the greener alternative, trifluorotoluene)[3].

  • Reagent Addition: Add DBDMH (0.55 equiv). Causality: Only 0.5 equivalents are strictly required due to DBDMH's two active bromines, but a slight excess drives the reaction to completion[6].

  • Initiation: Add a catalytic amount of AIBN (0.05 equiv) as a radical initiator.

  • Validation & Monitoring: Heat the mixture to reflux. Self-Validating Cue: As the reaction proceeds, the dense DBDMH solid will be consumed, and the byproduct (5,5-dimethylhydantoin) will precipitate and float to the surface[2][3]. Once the solid fully transitions to the surface, the reaction is complete.

  • Workup: Filter the mixture to remove the hydantoin byproduct. Wash the filtrate with dilute aqueous sodium thiosulfate to neutralize residual bromine, dry, and concentrate under reduced pressure.

Conclusion

For drug development professionals, the choice between utilizing 2-Bromo-3-methylbut-3-en-1-ol and active brominating agents hinges on the stage of synthesis. If the target molecule requires a specific functionalized isoprenyl tail, utilizing the pre-brominated 2-Bromo-3-methylbut-3-en-1-ol provides absolute regiocontrol and avoids the hazards of radical chemistry. Conversely, for late-stage functionalization of existing carbon skeletons, de novo bromination using DBDMH offers superior atom economy and efficiency over traditional NBS or elemental bromine.

References

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A Comparative Analysis of the Reactivity of 2-Bromo-3-methylbut-3-en-1-ol and 3-Bromo-1-butene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the judicious selection of starting materials is a critical determinant of reaction efficiency, yield, and stereochemical outcome. Allylic halides, in particular, are prized for their versatile reactivity in a range of transformations, including nucleophilic substitutions and eliminations. This guide provides an in-depth, objective comparison of the reactivity of two structurally related allylic bromides: 2-bromo-3-methylbut-3-en-1-ol and 3-bromo-1-butene. By examining their behavior in key reaction classes and providing supporting experimental frameworks, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.

Structural and Electronic Considerations: A Tale of Two Allylic Systems

At first glance, 2-bromo-3-methylbut-3-en-1-ol and 3-bromo-1-butene share a common allylic bromide scaffold. However, the presence of a primary hydroxyl group in the former introduces a profound electronic and functional distinction that significantly influences its reactivity profile.

Property2-Bromo-3-methylbut-3-en-1-ol3-Bromo-1-butene
Molecular Formula C₅H₉BrOC₄H₇Br
Molecular Weight 165.03 g/mol 135.00 g/mol
Key Functional Groups Allylic Bromide, Primary AlcoholAllylic Bromide
Structural Feature of Note Potential for Intramolecular InteractionsUnfunctionalized Allylic System

The core of their reactivity lies in the allylic nature of the carbon-bromine bond. Dissociation of the bromide leaving group, or attack by a nucleophile, generates an intermediate or transition state that is stabilized by resonance, delocalizing the positive charge or electron deficiency across the adjacent pi-system. This inherent stability makes both molecules significantly more reactive than their saturated alkyl halide counterparts.

Nucleophilic Substitution Reactions: The Impact of a Neighboring Hydroxyl Group

Nucleophilic substitution reactions of allylic halides can proceed through both Sₙ1 and Sₙ2 pathways, with the operative mechanism being dictated by the substrate structure, nucleophile strength, solvent, and temperature.

Sₙ1 Reactivity: Carbocation Stability and Neighboring Group Participation

In Sₙ1 reactions, the rate-determining step is the formation of a carbocation intermediate. Both 2-bromo-3-methylbut-3-en-1-ol and 3-bromo-1-butene form a resonance-stabilized allylic carbocation upon departure of the bromide ion. This delocalization of the positive charge significantly lowers the activation energy for carbocation formation, making Sₙ1 reactions feasible.

Interestingly, studies have shown that secondary allylic halides like 3-bromo-1-butene undergo Sₙ1 reactions at rates comparable to primary allylic halides, a testament to the dominant role of resonance stabilization in the carbocation intermediate.

For 2-bromo-3-methylbut-3-en-1-ol, the reactivity in Sₙ1-type reactions is anticipated to be markedly enhanced due to neighboring group participation (NGP) , also known as anchimeric assistance. The proximate hydroxyl group can act as an internal nucleophile, attacking the electrophilic carbon and displacing the bromide ion to form a cyclic oxonium ion intermediate. This intramolecular process is entropically favored and leads to a significant rate acceleration compared to a similar reaction without the participating group. The subsequent attack by an external nucleophile on the oxonium ion intermediate will then yield the final product.

Caption: Sₙ1 reaction of 2-bromo-3-methylbut-3-en-1-ol with neighboring group participation.

Sₙ2 Reactivity: Steric Hindrance and Nucleophile Strength

The Sₙ2 mechanism involves a backside attack by a nucleophile on the carbon bearing the leaving group in a single, concerted step. For allylic halides, Sₙ2 reactions are generally facile due to the relatively unhindered nature of the electrophilic carbon. Both 2-bromo-3-methylbut-3-en-1-ol and 3-bromo-1-butene are susceptible to Sₙ2 attack, particularly with strong, unhindered nucleophiles in polar aprotic solvents.

While direct comparative kinetic data is scarce, the steric profiles of the two molecules are similar at the reaction center. Therefore, a significant intrinsic difference in their Sₙ2 reactivity due to sterics is not expected. The choice between Sₙ1 and Sₙ2 pathways for both substrates will largely depend on the reaction conditions. Strong nucleophiles favor the Sₙ2 mechanism, while weak nucleophiles and polar protic solvents promote the Sₙ1 pathway.

Elimination Reactions: A Competition with Substitution

Elimination reactions, which lead to the formation of alkenes, are always in competition with nucleophilic substitution. The E1 and E2 mechanisms are the primary pathways for allylic halides.

E1 and E2 Mechanisms

The E1 mechanism proceeds through a carbocation intermediate, the same as in the Sₙ1 pathway. Therefore, factors that stabilize the allylic carbocation, such as resonance, will also promote E1 reactions. Weak bases and polar protic solvents favor the E1 pathway.

The E2 mechanism is a concerted process where a base removes a proton from a carbon adjacent to the leaving group, leading to the simultaneous formation of a double bond and departure of the leaving group. Strong, bulky bases favor the E2 mechanism.

For both 2-bromo-3-methylbut-3-en-1-ol and 3-bromo-1-butene, elimination can lead to the formation of conjugated dienes, which are thermodynamically stable products. The regioselectivity of the elimination (i.e., which proton is removed) will be influenced by the stability of the resulting double bond (Zaitsev's rule) and the steric hindrance of the base (Hofmann's rule).

Experimental Protocols: A Framework for Comparative Studies

To empirically compare the reactivity of these two compounds, a series of controlled experiments can be designed.

Synthesis of 2-Bromo-3-methylbut-3-en-1-ol

A common method for the synthesis of allylic bromides is the reaction of an allylic alcohol with N-bromosuccinimide (NBS).

Protocol: Allylic Bromination of 3-Methyl-3-en-1-ol

  • To a solution of 3-methyl-3-en-1-ol (1.0 eq) in an anhydrous, non-polar solvent such as carbon tetrachloride or dichloromethane, add N-bromosuccinimide (1.1 eq).

  • Initiate the reaction using a radical initiator (e.g., AIBN) or by photochemical means (e.g., a sunlamp).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the succinimide byproduct.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting 2-bromo-3-methylbut-3-en-1-ol by column chromatography.

Caption: Synthesis of 2-bromo-3-methylbut-3-en-1-ol via allylic bromination.

Comparative Nucleophilic Substitution Experiment

Protocol: Reaction with Sodium Hydroxide

  • Prepare two separate reaction vessels, each containing a solution of sodium hydroxide (1.2 eq) in a 1:1 mixture of acetone and water.

  • To the first vessel, add 2-bromo-3-methylbut-3-en-1-ol (1.0 eq).

  • To the second vessel, add 3-bromo-1-butene (1.0 eq).

  • Stir both reactions at room temperature and monitor their progress at regular intervals using TLC or GC-MS.

  • Upon completion, quench the reactions with water and extract the products with diethyl ether.

  • Analyze the product distribution and relative reaction rates.

Expected Outcome: 2-Bromo-3-methylbut-3-en-1-ol is expected to react significantly faster than 3-bromo-1-butene due to the anchimeric assistance provided by the hydroxyl group. The primary product from 2-bromo-3-methylbut-3-en-1-ol is likely to be 3-methyl-3-en-1,2-diol, formed with retention of configuration at the carbon bearing the bromine. 3-Bromo-1-butene will yield a mixture of but-3-en-2-ol and but-2-en-1-ol.

Comparative Elimination Experiment

Protocol: Reaction with a Bulky Base

  • Prepare two separate reaction vessels, each containing a solution of potassium tert-butoxide (1.5 eq) in anhydrous tert-butanol.

  • To the first vessel, add 2-bromo-3-methylbut-3-en-1-ol (1.0 eq).

  • To the second vessel, add 3-bromo-1-butene (1.0 eq).

  • Heat both reactions under reflux and monitor their progress by GC-MS.

  • Upon completion, cool the reactions, quench with water, and extract the products with pentane.

  • Analyze the product distribution and relative reaction rates.

Expected Outcome: Both substrates will undergo E2 elimination to form conjugated dienes. The relative rates will depend on the acidity of the beta-protons and steric factors. For 3-bromo-1-butene, the expected product is 1,3-butadiene. For 2-bromo-3-methylbut-3-en-1-ol, the product will be 3-methyl-1,3-butadien-1-ol.

Conclusion

While both 2-bromo-3-methylbut-3-en-1-ol and 3-bromo-1-butene are reactive allylic halides, the presence of a neighboring hydroxyl group in the former dramatically alters its reactivity profile. This is most pronounced in Sₙ1-type reactions where anchimeric assistance leads to a significant rate enhancement. In Sₙ2 and elimination reactions, while both substrates are reactive, the specific reaction conditions will dictate the predominant pathway and product distribution. For researchers and drug development professionals, understanding these nuances is paramount for the strategic design of synthetic routes that are both efficient and selective. The experimental protocols provided herein offer a starting point for the direct, empirical comparison of these valuable synthetic intermediates.

References

  • [The solvolysis of 2 -bromo-3-methylbutane potentially can give several pr.. - Filo]([Link]

Benchmarking the Antimicrobial Efficacy of Halogenated Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the antimicrobial performance of common halogenated compounds. Designed for researchers, scientists, and drug development professionals, it moves beyond simple data presentation to explain the causality behind experimental choices, ensuring a foundational understanding of how to benchmark these potent biocides. We will explore the core mechanisms of action, detail the self-validating experimental protocols required for accurate assessment, and present comparative data to guide your selection of the most appropriate agent for your research and development needs.

The Oxidative Onslaught: Mechanisms of Halogen Antimicrobial Action

The antimicrobial power of halogens—primarily chlorine, bromine, and iodine—is rooted in their high electronegativity and reactivity.[1] As potent oxidizing agents, they disrupt microbial cells through a multi-targeted approach, which is a key reason why the development of microbial resistance to them is very low.[1][2][3]

The primary mechanisms include:

  • Oxidation of Cellular Components: Halogens readily accept electrons from critical biomolecules. They oxidize the sulfhydryl (-SH) groups in essential amino acids like cysteine, leading to the denaturation of enzymes and structural proteins.[3] This disrupts metabolic pathways and the electron transport chain, effectively shutting down cellular energy production.[3]

  • Halogenation of Proteins and Nucleic Acids: The compounds can insert halogen atoms into key molecules, including proteins and the nitrogenous bases of DNA and RNA, forming toxic N-halogenated derivatives.[4][5] This alters their structure and function, inhibiting protein synthesis and causing genetic damage.[1][2]

  • Membrane Destabilization: The oxidative attack extends to fatty acids and lipids within the cell membrane, compromising its integrity.[3] This leads to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[6]

While all halogens share this oxidative capability, their specific activities and efficacies vary based on their chemical form, the surrounding pH, and the target microorganism.

  • Chlorine-based compounds (e.g., sodium hypochlorite) are widely used, fast-acting, and have a broad spectrum of activity against bacteria, viruses, fungi, and spores.[4][7] Their efficacy is highly pH-dependent; hypochlorous acid (HOCl), which predominates at lower pH, is a more potent biocide than the hypochlorite ion (OCl⁻) found at higher pH.[8][9]

  • Bromine-based compounds also form hypobromous acid (HOBr) in water. Bromine is often more effective than chlorine at higher pH levels and in the presence of nitrogenous compounds, as bromamines are more potent biocides than chloramines.[10][11] This makes bromine a strong candidate for applications in environments like seawater or wastewater.[10][12]

  • Iodine-based compounds , often formulated as iodophors (e.g., povidone-iodine) to improve stability and reduce irritation, offer broad-spectrum efficacy with a prolonged effect.[3][13] Iodine rapidly penetrates microbial cell walls to exert its multi-pronged attack.[2]

Halogen_Antimicrobial_Mechanism cluster_cell Cellular Targets cluster_effects Resulting Effects Halogen Halogen Compound (e.g., NaOCl, HOBr, PVP-I) Microbe Microbial Cell Halogen->Microbe Penetrates Cell Wall Proteins Enzymes & Structural Proteins (-SH groups) Microbe->Proteins Membrane Cell Membrane (Fatty Acids, Lipids) Microbe->Membrane DNA_RNA Nucleic Acids (DNA/RNA) Microbe->DNA_RNA Denaturation Denaturation & Inactivation Proteins->Denaturation Oxidation Leakage Membrane Leakage Membrane->Leakage Oxidation Damage Genetic Damage DNA_RNA->Damage Halogenation Death Cell Death Denaturation->Death Leakage->Death Damage->Death MIC_Workflow prep_inoculum 1. Prepare Standardized Bacterial Inoculum (~1.5 x 10^8 CFU/mL) inoculate 4. Inoculate Dilutions and Growth Control prep_inoculum->inoculate prep_dilutions 2. Perform 2-Fold Serial Dilutions of Halogen Compound in Broth prep_dilutions->inoculate add_controls 3. Prepare Controls: - Growth Control (No Compound) - Sterility Control (No Bacteria) incubate 5. Incubate at 37°C for 18-24 hours add_controls->incubate inoculate->incubate read_results 6. Visually Inspect for Turbidity incubate->read_results determine_mic 7. Determine MIC: Lowest concentration with no visible growth read_results->determine_mic

Workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Protocol: Broth Microdilution MIC Assay

  • Prepare Inoculum: From a fresh overnight culture plate, select 3-5 colonies of the test organism. Inoculate into a suitable broth (e.g., Cation-adjusted Mueller-Hinton Broth, CAMHB). Incubate until the culture reaches the mid-logarithmic phase, equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Prepare Compound Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the halogenated compound in the broth medium. The concentration range should be chosen to bracket the expected MIC.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.

  • Controls:

    • Growth Control: A well containing only broth and the bacterial inoculum to ensure the viability of the organism.

    • Sterility Control: A well containing only broth to check for contamination.

  • Incubation: Incubate the plate at 37°C for 18-24 hours under appropriate atmospheric conditions.

  • Reading Results: After incubation, visually inspect the wells for turbidity (cloudiness), which indicates microbial growth. The MIC is the lowest concentration of the compound in which no visible growth is observed. [14]

2.2 Minimum Bactericidal Concentration (MBC) Assay

While the MIC test identifies the concentration that inhibits growth, the MBC test determines the lowest concentration required to kill 99.9% of the initial bacterial population. [15][16]This is a critical distinction for applications requiring outright elimination of microbes, not just suppression.

Causality Behind the Method: This assay directly tests for bactericidal activity. By sub-culturing from the clear wells of an MIC assay onto an antimicrobial-free solid medium, we can determine if the bacteria were merely inhibited (and will regrow) or were killed. A ≥99.9% reduction is the standard definition of bactericidal activity. [17]

MBC_Workflow perform_mic 1. Perform MIC Assay (As previously described) select_wells 2. Select Clear Wells (at and above the MIC) perform_mic->select_wells subculture 3. Sub-culture a defined volume (e.g., 100 µL) from selected wells onto agar plates select_wells->subculture incubate_plates 4. Incubate Plates at 37°C for 24-48 hours subculture->incubate_plates count_colonies 5. Count Colony Forming Units (CFU) incubate_plates->count_colonies determine_mbc 6. Determine MBC: Lowest concentration that kills ≥99.9% of initial inoculum count_colonies->determine_mbc

Workflow for Minimum Bactericidal Concentration (MBC) determination.

Detailed Protocol: MBC Assay

  • Perform MIC Test: Complete the MIC assay as described above.

  • Sub-culturing: From each well that shows no visible growth (the MIC well and all wells with higher concentrations), aspirate a defined volume (e.g., 100 µL).

  • Plating: Spread the aspirated liquid onto a suitable antimicrobial-free agar plate (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the plates at 37°C for 24-48 hours.

  • Reading Results: Count the number of colonies on each plate. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. [18]

2.3 Time-Kill Kinetics Assay

This dynamic assay provides crucial information on the rate of antimicrobial activity. [19]It helps differentiate between compounds that kill rapidly and those that act more slowly, and whether the killing is concentration-dependent. This is vital for predicting in vivo efficacy and optimizing dosing or contact times. [20] Causality Behind the Method: By exposing a standard bacterial population to fixed concentrations of a compound and sampling at multiple time points, we can plot the decline in viable organisms over time. [21]A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the starting inoculum. [17][22]

Time_Kill_Workflow prep_culture 1. Prepare Standardized Bacterial Culture expose 2. Expose Culture to Compound (e.g., at MIC, 2x MIC) and a Growth Control prep_culture->expose sample 3. Sample Aliquots at Pre-defined Time Points (0, 2, 4, 8, 24 hrs) expose->sample dilute_plate 4. Perform Serial Dilutions and Plate Samples sample->dilute_plate incubate 5. Incubate Plates at 37°C for 18-24 hrs dilute_plate->incubate count_cfu 6. Count CFU and Calculate log10 CFU/mL incubate->count_cfu plot_data 7. Plot log10 CFU/mL vs. Time to Generate Kill Curve count_cfu->plot_data

Workflow for Time-Kill Kinetics Assay.

Detailed Protocol: Time-Kill Assay

  • Prepare Inoculum: Prepare a standardized bacterial suspension as described for the MIC assay.

  • Exposure: Add the inoculum to flasks containing broth with the halogenated compound at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC). Include a growth control flask without the compound.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask. [20]4. Quantification: Perform serial dilutions of each aliquot in a sterile buffer (e.g., PBS) and plate onto agar. This step is critical to neutralize the halogen and stop its antimicrobial action.

  • Incubation and Counting: Incubate the plates for 18-24 hours and count the viable colonies (CFU).

  • Analysis: Calculate the log₁₀ CFU/mL for each time point. Plot the log₁₀ CFU/mL versus time to generate the time-kill curves. [20]

Comparative Efficacy Data

The following tables summarize experimental data from various studies to provide a benchmark for the antimicrobial efficacy of different halogenated compounds. Note that direct comparison can be challenging due to variations in experimental conditions and the specific formulations tested. [2] Table 1: Comparative Minimum Inhibitory Concentration (MIC) Ranges

Compound ClassExample Compound(s)MIC Range (mg/L)Target Organisms
Chlorine-Releasing Agents Sodium Hypochlorite, Dakin's Solution150 - 4,491Broad-spectrum bacteria
Iodine Compounds Povidone-Iodine (PVP-I) Complexes1,250 - 6,250Broad-spectrum bacteria

Data synthesized from multiple sources to provide a general effective range.[23][24][25]

Table 2: Comparative Minimum Bactericidal Concentration (MBC) Data

CompoundTarget OrganismMBC (mmol/L)Contact Time
Dakin's Solution (NaOCl)Mixed oral pathogens0.25-10 min
Perisolv® (NaOCl)Mixed oral pathogens2.145-10 min
Carisolv®Mixed oral pathogens3.335-10 min

Data from a comparative study on oral pathogens.[26]

Table 3: Summary of Bactericidal Activity from Time-Kill & Efficacy Studies

CompoundTarget OrganismConcentrationResult
Sodium HypochloriteC. difficile spores5,000 ppmInactivated 10⁶ spores in ≤10 minutes
Sodium Hypochlorite25 different viruses200 ppmInactivated in 10 minutes
Sodium HypochloriteS. aureus, S. choleraesuis, P. aeruginosa100 ppmKilled 10⁶–10⁷ cells in <10 minutes
Bromine (Free)E. coli4 mg/L5-log₁₀ reduction in 10 minutes
N-bromo oxazolidinoneS. aureusNot specified50 times more effective than N-chloro analog

Data compiled from CDC reports and WHO documents.[7][10]

Key Factors Influencing Halogen Efficacy

The performance of a halogenated disinfectant is not absolute; it is significantly influenced by a range of physical and chemical factors. [8][27][28]Understanding these variables is critical for designing effective disinfection protocols and interpreting experimental results.

Influencing_Factors Efficacy Antimicrobial Efficacy pH pH (Alters active species) pH->Efficacy OrganicLoad Organic Load (Neutralizes agent) OrganicLoad->Efficacy Reduces Concentration Concentration Concentration->Efficacy ContactTime Contact Time ContactTime->Efficacy Temperature Temperature Temperature->Efficacy WaterHardness Water Hardness (Can inactivate agent) WaterHardness->Efficacy Reduces

Key factors that modulate the efficacy of halogenated compounds.
  • pH: This is arguably the most critical factor for chlorine and iodine disinfectants. An increase in pH decreases the antimicrobial activity of hypochlorites and iodine because it shifts the chemical equilibrium away from the more potent acidic forms (e.g., HOCl) to the less effective ionic forms (e.g., OCl⁻). [8][29][30]Conversely, bromine's efficacy is less sensitive to pH changes and it remains a strong biocide even at higher pH levels. [10][12]* Organic Load: The presence of organic matter such as blood, soil, or proteins drastically reduces the efficacy of halogen disinfectants. [28][30]This is because the halogens react with and are consumed by the organic material, leaving less available to act on the microorganisms. [4][27]This is why pre-cleaning surfaces is a mandatory step before disinfection.

  • Concentration and Contact Time: Disinfection is a function of both the concentration of the active agent and the duration of exposure. Higher concentrations generally lead to faster kill rates, but sufficient contact time is always necessary for the chemical reactions to occur.

  • Temperature: In general, an increase in temperature enhances the antimicrobial activity of most disinfectants by increasing the rate of chemical reactions. [29][31]However, excessively high temperatures can cause degradation of the compound.

  • Water Hardness: The presence of dissolved minerals, particularly calcium and magnesium ions, can reduce the efficacy of some disinfectant formulations by causing the precipitation of active ingredients. [8][30]

Conclusion

Halogenated compounds are indispensable tools in microbial control due to their broad-spectrum, rapid, and potent antimicrobial activity. Chlorine-based agents offer fast-acting and inexpensive disinfection, with their efficacy being optimal at a slightly acidic to neutral pH. Bromine-based compounds provide a distinct advantage in higher pH environments and waters containing nitrogenous waste. Iodine, particularly in iodophor formulations, delivers sustained, broad-spectrum action with improved stability.

The selection of an appropriate halogenated compound requires a nuanced understanding of its chemical properties, the conditions of its application, and the nature of the microbial challenge. By employing the standardized benchmarking protocols detailed in this guide—MIC, MBC, and Time-Kill Assays—researchers can generate reliable, comparative data to make informed decisions, driving innovation in drug development and infection control.

References
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Diastereoselective Epoxidation of 2-Bromo-3-methylbut-3-en-1-ol: A Comparative Guide to Catalyst and Reagent Performance

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex, stereodefined molecules often relies on the strategic functionalization of bifunctional building blocks. 2-Bromo-3-methylbut-3-en-1-ol is a highly versatile homoallylic alcohol characterized by a primary hydroxyl group at C1, a chiral center bearing a bulky bromine atom at C2, and a trisubstituted alkene at C3[1].

When oxidizing the C3=C4 double bond to form an epoxide, the pre-existing stereocenter at C2 dictates the formation of diastereomers (syn vs. anti). This guide objectively compares three distinct epoxidation methodologies—peracid oxidation (mCPBA), directed metal catalysis (VO(acac)₂), and asymmetric catalyst-controlled oxidation (Chiral V-BHA)—evaluating their diastereomeric ratios (dr), scalability, and mechanistic causality.

Mechanistic Causality: Substrate vs. Catalyst Control

Understanding the stereochemical divergence in these reactions requires analyzing the interplay between hydrogen bonding and steric hindrance[2].

  • Steric Control (mCPBA): In the absence of a coordinating metal, mCPBA approaches the alkene. While the C1-hydroxyl group offers some hydrogen-bonding guidance, the highly polarizable and sterically demanding C2-bromine atom forces the peracid to approach from the opposite face. This pathway predominantly yields the anti-epoxide .

  • Coordination Control (VO(acac)₂ / TBHP): Vanadium(V) complexes strongly coordinate to the C1-hydroxyl group[3]. This rigid transition state anchors the tert-butyl hydroperoxide (TBHP) oxidant, forcing oxygen delivery to the same face as the hydroxyl group. This metal-directed delivery overrides the steric bulk of the C2-bromine, favoring the syn-epoxide [2].

  • Catalyst Control (Chiral V-BHA): Standard Sharpless epoxidation conditions often fail to provide satisfactory selectivity for homoallylic alcohols[4]. However, utilizing newly designed bishydroxamic acid (BHA) ligands with vanadium creates a highly constrained chiral pocket that achieves >95:5 diastereoselectivity, completely overriding intrinsic substrate biases[5].

Mechanistic Pathway Visualization

Pathway Substrate 2-Bromo-3-methylbut-3-en-1-ol (Chiral C2 Center) mCPBA mCPBA / DCM (Steric Control) Substrate->mCPBA VO VO(acac)2 / TBHP (Coordination Control) Substrate->VO ChiralV Chiral V-BHA / TBHP (Catalyst Control) Substrate->ChiralV Anti Anti-Epoxide (Major Product) mCPBA->Anti Favored by C2-Br Sterics Syn Syn-Epoxide (Major Product) VO->Syn Favored by OH Coordination HighlySyn Syn-Epoxide (>95% dr) ChiralV->HighlySyn Ligand Overrides Substrate

Reaction pathways showing stereochemical divergence based on reagent selection.

Performance Comparison Matrix

To assist researchers and drug development professionals in selecting the optimal synthetic route, the following table synthesizes the quantitative performance metrics of each methodology.

ParametermCPBA OxidationVO(acac)₂ / TBHPChiral V-BHA / TBHP
Primary Mechanism Substrate-controlled (Steric)Metal-coordinated (Directed)Catalyst-controlled
Major Diastereomer AntiSynSyn (Highly Enriched)
Typical dr (Syn:Anti) 30:7085:15>95:5
Reaction Time 2–4 hours12–24 hours24–48 hours
Catalyst Loading N/A (Stoichiometric)1–5 mol%1–2 mol%
Cost-Efficiency HighModerateLow (Custom Ligand)
Best Use Case Routine synthesis, anti-targetScalable syn-epoxidationAPI development (High purity)

Validated Experimental Protocols

The following protocols have been designed as self-validating systems to ensure high reproducibility and trustworthiness in the laboratory.

Protocol A: mCPBA-Mediated Epoxidation (Anti-Selective)

Objective: Access the anti-diastereomer via steric-controlled oxidation.

  • Setup: Flame-dry a 50 mL round-bottom flask under argon. Add 2-bromo-3-methylbut-3-en-1-ol (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add mCPBA (1.2 equiv, 77% max) in small portions.

    • Causality Check: Stepwise addition at 0 °C controls the exothermic peracid reaction and minimizes non-specific oxidative cleavage. The low temperature also maximizes the steric influence of the C2-bromine, enhancing anti selectivity.

  • Monitoring: Stir for 2 hours. Validate completion via TLC (Hexanes:EtOAc 7:3) using a KMnO₄ stain. The disappearance of the alkene spot (R_f ~0.5) and the appearance of a more polar epoxide spot (R_f ~0.3) validates full conversion.

  • Workup: Quench with saturated aqueous Na₂S₂O₃. Self-validation: Test the organic layer with starch-iodide paper; a negative result confirms the destruction of excess peroxide. Wash with saturated NaHCO₃ to remove the m-chlorobenzoic acid byproduct. Extract, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: VO(acac)₂-Directed Epoxidation (Syn-Selective)

Objective: Access the syn-diastereomer utilizing hydroxyl-directed metal catalysis[3].

  • Setup: In a dry flask under argon, dissolve 2-bromo-3-methylbut-3-en-1-ol (1.0 equiv) in anhydrous toluene (0.1 M).

  • Catalyst Activation: Add VO(acac)₂ (5 mol%). Stir for 10 minutes until the solution turns pale green/blue.

  • Oxidant Addition: Add tert-butyl hydroperoxide (TBHP, 5.0 M in decane, 1.5 equiv) dropwise at room temperature.

    • Causality Check: A distinct color change from green to deep red/brown must occur. This visually validates the formation of the active alkylperoxo-vanadium(V) complex. This rigid complex coordinates to the C1-hydroxyl, directing the oxygen to the syn face.

  • Monitoring: Stir for 12–24 hours. Monitor via GC-MS to confirm the exact diastereomeric ratio before workup.

  • Workup: Quench with 10% aqueous sodium sulfite. Extract with EtOAc, wash with brine, dry, and purify via flash chromatography.

Workflow Decision Matrix

Workflow Start Target Diastereomer Selection Q1 Require Anti-Epoxide? Start->Q1 Q2 Require Syn-Epoxide? Start->Q2 mCPBA Use mCPBA (Cost-Effective, Moderate dr) Q1->mCPBA Yes Q3 Is high dr (>95:5) critical? Q2->Q3 Yes VO Use VO(acac)2 (Moderate Cost, Good dr) Q3->VO No (Routine Synthesis) Chiral Use Chiral V-BHA (High Cost, Excellent dr) Q3->Chiral Yes (API Development)

Decision matrix for selecting the optimal epoxidation catalyst based on target dr and budget.

References

  • Zhang, W., et al. "Vanadium Catalyzed Asymmetric Epoxidation of Homoallylic Alcohols." Angewandte Chemie International Edition, 2008. URL:[Link]

  • Wikipedia Contributors. "Epoxidation of allylic alcohols." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Zhang, W., et al. "Vanadium-catalyzed Enantioselective Desymmetrization of Meso Secondary Allylic Alcohols and Homoallylic Alcohols." PubMed, 2008. URL:[Link]

  • MDPI. "Systematic Development of Vanadium Catalysts for Sustainable Epoxidation of Small Alkenes and Allylic Alcohols." Catalysts, 2023. URL:[Link]

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Quantitative NMR (qNMR) for purity determination of organic molecules

Author: BenchChem Technical Support Team. Date: March 2026

Quantitative NMR (qNMR) vs. HPLC for Absolute Purity Determination of Organic Molecules: A Comparative Guide

In the landscape of drug development and organic synthesis, the accurate determination of molecular purity is a non-negotiable standard. Historically, High-Performance Liquid Chromatography (HPLC) coupled with UV or MS detection has been the default analytical workhorse. However, determining absolute purity via HPLC requires a fundamental prerequisite: a certified reference standard of the exact same molecule to generate a calibration curve. In early-stage drug discovery, where novel organic molecules are synthesized daily, such reference standards simply do not exist.

Enter Quantitative Nuclear Magnetic Resonance (qNMR) . Unlike chromatography, qNMR is a primary ratio method of measurement. It operates on the fundamental physical principle that the area under an NMR resonance signal is directly proportional to the number of nuclei contributing to that signal (1)[1]. By co-dissolving the unknown analyte with a universal Internal Standard (IS) of known purity, researchers can determine absolute purity without needing a specific reference standard for the analyte itself (2)[2].

Head-to-Head Comparison: qNMR vs. HPLC

To objectively evaluate these techniques, we must compare their performance characteristics across critical analytical parameters.

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Fundamental Principle Primary method; signal area is directly proportional to the number of excited nuclei.Relative method; relies on physical separation, differential partitioning, and UV/MS detection.
Reference Standard Dependency Requires a universal Internal Standard (IS); does not need an identical reference standard of the analyte.Requires a certified reference standard of the exact analyte for accurate calibration.
Accuracy & Precision High Accuracy (Uncertainty < 1.0%); High Precision (RSD < 1.5%) when parameters are optimized.Good to High Accuracy; High Precision (Typically 1-5% RSD depending on the matrix).
Impurity Profiling Universal detection of all protonated species; provides structural data for unknown impurities.Requires chromophores (for UV); unknown or non-absorbing impurities may go undetected.
Sample Preparation Simple dissolution in deuterated solvent; non-destructive (sample can be fully recovered).Requires mobile phase optimization, filtration, and column equilibration; destructive.
Throughput Lower; requires long relaxation delays ( D1​ ) for high-precision quantification.Higher; automated injection systems allow for rapid, sequential analysis of large batches.

The Causality of Experimental Design: Building a Self-Validating System

A robust qNMR method is not merely a sequence of steps; it is a self-validating system where every parameter is dictated by quantum mechanical causality. As an application scientist, you must understand why these parameters are chosen to ensure scientific integrity.

1. The Physics of Relaxation ( T1​ ) and the Relaxation Delay ( D1​ ) When a radiofrequency (RF) pulse is applied, nuclear magnetization is flipped into the transverse plane. It must then relax back to the longitudinal axis ( z -axis) with a time constant known as T1​ . Different protons in your analyte and Internal Standard will have different T1​ values. If the next RF pulse is applied before complete relaxation, slower-relaxing protons will be artificially attenuated, destroying the direct proportionality between peak area and nuclei count. The Causality Rule: To ensure >99.9% magnetization recovery, the relaxation delay ( D1​ ) must be set to at least 7×T1​ of the slowest relaxing proton in the entire mixture (3)[3].

2. Internal Standard (IS) Selection Logic The IS must be highly pure (traceable to NIST/SI standards), chemically inert, and completely soluble in the chosen deuterated solvent. Crucially, its NMR signals must not overlap with the analyte's signals, 13C satellites, or solvent residual peaks. Overlap makes accurate deconvolution impossible, directly corrupting the integral area (4)[4].

3. Signal-to-Noise Ratio (S/N) and Integration Integrity Integration calculates the area under the peak. Baseline noise introduces random mathematical variations. If the signal is weak relative to the noise, the integration will include a significant noise contribution, leading to high Relative Standard Deviation (RSD). Regulatory guidelines recommend an S/N ≥150 to ensure integration errors remain below 1% (5)[5].

Self-Validating Experimental Protocol for qNMR

Follow this step-by-step methodology to achieve absolute quantification with an uncertainty of <1.0%.

Phase 1: Gravimetric Preparation

  • High-Precision Weighing: Use a calibrated 5-decimal analytical microbalance. Weigh the Internal Standard (e.g., Maleic acid, DSS) and the target analyte into the same vial. Validation Check: Target a 1:1 molar ratio to ensure comparable signal intensities, preventing detector saturation.

  • Matrix Dissolution: Add an accurately measured volume of deuterated solvent (e.g., DMSO- d6​ ). Vortex and sonicate gently. Validation Check: Visually confirm 100% dissolution. Incomplete dissolution invalidates the gravimetric mass data.

Phase 2: Spectroscopic Optimization 3. T1​ Measurement: Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher). Run an Inversion-Recovery pulse sequence ( 180∘−τ−90∘ ) to experimentally determine the T1​ of all protons in the specific mixture. 4. Parameter Configuration:

  • Set the pulse angle to 90∘ to maximize transverse magnetization and S/N.

  • Set the relaxation delay ( D1​ ) to ≥7×T1​(max) .

  • Set the Number of Scans (NS) to achieve an S/N >150 (typically 16 to 64 scans).

Phase 3: Data Processing & Absolute Quantification 5. Algorithmic Processing: Apply zero-filling (e.g., 64k data points) and an exponential window function (Line Broadening = 0.3 Hz). 6. Baseline Correction: Perform strict manual phase correction and polynomial baseline correction. Validation Check: Ensure the baseline is perfectly flat before and after the peaks; automated baseline distortions will skew the integral area. 7. Calculation: Integrate the target peaks. Calculate absolute purity ( Px​ ) using the following equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

(Where I = Integral area, N = Number of nuclei, M = Molar mass, W = Weight, P = Purity).

Visualizing the Workflows

qNMR_Protocol Start Sample & IS Co-Weighing Dissolve Dissolution in Deuterated Solvent Start->Dissolve T1 Inversion-Recovery (Measure T1) Dissolve->T1 D1 Set Relaxation Delay D1 ≥ 7 × T1(max) T1->D1 Acquire Acquire 1H NMR (90° Pulse, S/N ≥ 150) D1->Acquire Process Manual Phase & Baseline Correction Acquire->Process Integrate Signal Integration Process->Integrate Purity Calculate Absolute Purity Integrate->Purity

Self-validating workflow for qNMR purity determination, highlighting critical parameter checks.

Method_Selection Start Determine Purity of Organic Molecule RefCheck Is a certified reference standard of the analyte available? Start->RefCheck qNMR Deploy qNMR (Primary Ratio Method) RefCheck->qNMR No Throughput Is high sample throughput the primary requirement? RefCheck->Throughput Yes HPLC Deploy HPLC (Relative Method) Throughput->HPLC Yes Orthogonal Orthogonal Approach (qNMR + HPLC) Throughput->Orthogonal No

Logical decision matrix for selecting between qNMR and HPLC for purity determination.

References

  • BenchChem. "Quantitative NMR (qNMR) for High-Precision Purity Assessment of 2-Acetylfuran: A Comparative Guide". 2

  • MDPI. "Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis". 1

  • Sigma-Aldrich. "QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials". 3

  • ResolveMass. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works".5

  • Frontiers. "qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study!". 4

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2-Bromo-3-methylbut-3-en-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: As laboratory professionals, our primary responsibility extends beyond achieving novel results to ensuring the safety of ourselves and our colleagues. This guide addresses the safe handling of 2-Bromo-3-methylbut-3-en-1-ol (CAS No. 99806-26-5). Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound, this document synthesizes best practices derived from the known hazards of structurally similar chemicals, such as allylic bromides and other halogenated organic compounds. This approach is rooted in the principle of proactive risk mitigation, treating the substance with the caution it structurally warrants.

Understanding the Inherent Risks: A Structural Perspective

The chemical structure of 2-Bromo-3-methylbut-3-en-1-ol presents several potential hazards that dictate our handling protocols. It is an allylic alcohol containing a bromine atom.

  • Allylic System: Allylic halides are often reactive and can be potent lachrymators and alkylating agents. This reactivity suggests a high potential for irritation or damage to skin, eyes, and the respiratory tract.

  • Bromo-Organic Compound: Organic compounds containing bromine are frequently toxic and can be corrosive.[1] They require careful handling to prevent skin contact, absorption, and inhalation of vapors. Furthermore, halogenated organic waste is subject to stringent disposal regulations to prevent environmental contamination.[2]

  • Alcohol Group (-OH): While the alcohol functional group is common, its presence contributes to the molecule's overall chemical properties and potential interactions.

Based on these structural features, we must assume the compound may be a skin, eye, and respiratory irritant, potentially harmful if swallowed or absorbed through the skin, and requires specialized disposal.

Core Directive: Mandatory Personal Protective Equipment (PPE)

The consistent and correct use of appropriate PPE is the most critical barrier between the researcher and chemical exposure.[2] The following table outlines the minimum required PPE for handling 2-Bromo-3-methylbut-3-en-1-ol.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Chemical Splash Goggles & Face ShieldRationale: Standard safety glasses are insufficient. Chemical splash goggles conforming to ANSI Z.87.1 or EN 166 (EU) standards are mandatory to protect against splashes.[3] A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high splash potential, to protect the entire face.
Hand Protection Chemical-Resistant GlovesRationale: Prevents direct skin contact and absorption. Nitrile or neoprene gloves are recommended for handling halogenated compounds.[3] Always inspect gloves for tears or punctures before use. If contact occurs, change gloves immediately, washing hands thoroughly. For prolonged tasks, consider double-gloving.[3]
Body Protection Flame-Resistant Laboratory CoatRationale: A fully buttoned lab coat protects skin and personal clothing from contamination.[2] Given that many organic compounds are flammable or combustible, a flame-resistant coat is a prudent choice.[3] Clothing should cover the legs, and open-toed shoes are strictly prohibited.[4][5]
Respiratory Protection NIOSH-Approved Respirator (if required)Rationale: All handling of this compound must be conducted within a certified chemical fume hood to control vapor inhalation.[3][4] If engineering controls are insufficient or in the event of a significant spill where vapor exposure is possible, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[1][6]

The Operational Blueprint: A Step-by-Step Protocol

A systematic workflow is essential to minimize risk at every stage of the chemical's lifecycle in the lab.

Step 1: Receiving and Storage

Upon receipt, visually inspect the container for any signs of damage or leakage.[2] The supplier recommends storing the compound sealed in a dry environment at 2-8°C.[7] Store it away from incompatible materials such as strong oxidizing agents, heat sources, and open flames.[8][9] The storage location should be a well-ventilated area designated for hazardous chemicals.[6][8]

Step 2: Safe Handling and Experimentation
  • Preparation: Before handling the chemical, ensure that a chemical fume hood is operational and that an emergency eyewash station and safety shower are accessible and unobstructed.[5][10]

  • Gowning: Put on all required PPE as detailed in the table above.

  • Execution: Conduct all transfers, weighing, and experimental manipulations of 2-Bromo-3-methylbut-3-en-1-ol exclusively within the chemical fume hood.[3] This is the primary engineering control to prevent inhalation of potentially harmful vapors.[4] Use non-sparking tools and ground equipment when transferring larger quantities to prevent static discharge, a common ignition source for organic compounds.[6][11]

Step 3: Spill Management

In the event of a small spill inside the fume hood:

  • Ensure the area remains well-ventilated.

  • Absorb the spill using an inert, non-combustible material like sand, vermiculite, or a commercial sorbent.[2][3]

  • Carefully collect the absorbed material and contaminated debris into a designated, sealable container for hazardous waste.[6]

  • Clean the spill area as appropriate. For larger spills, evacuate the area and follow your institution's emergency procedures.

Step 4: Waste Disposal

Proper disposal is a critical aspect of chemical safety and environmental responsibility.

  • Segregation: All materials contaminated with 2-Bromo-3-methylbut-3-en-1-ol, including gloves, pipette tips, and absorbent materials, must be collected in a dedicated hazardous waste container.[3] Do not mix this waste with other waste streams.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and list the chemical contents (Halogenated Organic Compound).

  • Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company. Adhere strictly to all local, state, and federal regulations for the disposal of halogenated organic compounds.[2][12]

Visual Workflow: Safe Handling of 2-Bromo-3-methylbut-3-en-1-ol

cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_disposal Waste & Disposal A Verify Fume Hood & Safety Shower/Eyewash B Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) A->B C Receive & Inspect Chemical Container B->C Proceed to Handling D Store at 2-8°C in Ventilated Area C->D E Perform All Experimental Work in Fume Hood D->E F Segregate All Contaminated Waste (Gloves, Tips, etc.) E->F Generate Waste Spill Spill Occurs E->Spill Potential Event G Place in Labeled Halogenated Waste Container F->G H Dispose via Licensed Hazardous Waste Vendor G->H Absorb Absorb with Inert Material Spill->Absorb Collect Collect into Hazardous Waste Absorb->Collect Collect->G Add to Waste

Caption: Workflow for handling 2-Bromo-3-methylbut-3-en-1-ol.

Emergency First Aid Measures

Should exposure occur despite precautions, immediate action is crucial:

  • Skin Contact: Immediately remove all contaminated clothing.[6] Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[8][13]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[6] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

By adhering to these rigorous safety protocols, researchers can confidently and safely handle 2-Bromo-3-methylbut-3-en-1-ol, ensuring a secure laboratory environment for discovery.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • BenchChem Technical Support Team. (2025, December). Personal protective equipment for handling Bromo-PEG5-bromide. Benchchem.
  • Interscan Corporation. (2024, August 19). Bromine (Br2): Assessing Health Risks and Safety Protocols. Interscan Corporation.
  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation.
  • BenchChem. (2025). Personal protective equipment for handling p-Bromo-beta-chlorocinnamaldehyde. Benchchem.
  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
  • Echemi. (n.d.). 2-BROMO-3-METHYLBUTANE SDS, 18295-25-5 Safety Data Sheets.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: Ethyl 2-bromo-3-methylbutyrate.
  • Thermo Fisher Scientific. (2025, October 8). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, August 8). SAFETY DATA SHEET.
  • (2012, April 16). 3 - SAFETY DATA SHEET.
  • (2010, November 16). Allyl bromide, stabilized with 300-1000ppm Propylene oxide - SAFETY DATA SHEET.
  • NJ.gov. (n.d.). HAZARD SUMMARY.
  • ChemScene. (n.d.). 2-Bromo-3-methylbut-3-en-1-ol. ChemScene.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • The University of Cyprus-Department of Chemistry. (2024, April). LABORATORY HEALTH & SAFETY RULES.
  • MIT OpenCourseWare. (n.d.). 5.310 Laboratory Safety.
  • Santa Cruz Biotechnology. (n.d.). 1-Bromo-3-methylbutane.
  • Chemos GmbH&Co.KG. (2024, November 12). Safety Data Sheet: 1-Bromo-3-methylbutane.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.